molecular formula C15H10N2S B514927 2-Phenylimidazo[2,1-b][1,3]benzothiazole CAS No. 17833-07-7

2-Phenylimidazo[2,1-b][1,3]benzothiazole

Cat. No.: B514927
CAS No.: 17833-07-7
M. Wt: 250.32g/mol
InChI Key: GNWRURVYHSXDSD-UHFFFAOYSA-N
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Description

2-Phenylimidazo[2,1-b][1,3]benzothiazole is a chemical scaffold of significant interest in medicinal chemistry and oncology research. Derivatives of this compound have demonstrated potent biological activities, particularly in anticancer studies. Research indicates that these compounds can target oncogenic dependency by interfering with receptor tyrosine kinase signaling, such as the Met pathway, and key downstream effectors like the PI3K-Akt pathway . This multifaceted mechanism can impair in vitro and in vivo tumorigenesis, survival, and anchorage-independent growth of cancer cells, including those with Met mutations or characteristics of "RTK swapping" . Furthermore, specific structural derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and the induction of apoptosis . These properties make 2-Phenylimidazo[2,1-b][1,3]benzothiazole a promising core structure for the development of novel anticancer agents with a unique mechanism of action. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenylimidazo[2,1-b][1,3]benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2S/c1-2-6-11(7-3-1)12-10-17-13-8-4-5-9-14(13)18-15(17)16-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNWRURVYHSXDSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C4=CC=CC=C4SC3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: The Imidazo[2,1-b]benzothiazole Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[2,1-b]benzothiazole scaffold represents a "privileged structure" in modern medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Characterized by a fused tricyclic system comprising a benzene ring, a thiazole ring, and an imidazole ring, this scaffold exhibits unique physicochemical properties, including a planar topology suitable for DNA intercalation and a bridgehead nitrogen atom that influences electronic distribution and solubility.

This guide serves as a technical blueprint for researchers, detailing the structural logic, synthetic protocols, and structure-activity relationships (SAR) necessary to exploit this scaffold for drug discovery, particularly in oncology and infectious diseases.

Structural Architecture & Physicochemical Properties[1]

Core Topology

The scaffold is a 5,6-fused heterocyclic system. The numbering typically starts from the sulfur atom or the bridgehead nitrogen depending on IUPAC conventions, but in medicinal chemistry, the fusion points are critical.

  • Bridgehead Nitrogen (N-4): This atom is sp² hybridized and is crucial for the planarity of the system. It often serves as a hydrogen bond acceptor in protein-ligand interactions.

  • C-2 and C-3 Positions: These are the primary sites for functionalization on the imidazole ring. Substitution here drastically alters the lipophilicity and target affinity.

  • Benzo-fusion: The benzene ring increases the lipophilicity (LogP) and provides a surface for

    
     stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in binding pockets.
    
Electronic Properties

The system is electron-rich, making it susceptible to electrophilic aromatic substitution, particularly at the C-3 position of the imidazole ring if unsubstituted. The thiazole sulfur atom contributes to the aromaticity but also offers a site for potential metabolic oxidation (S-oxidation).

Synthetic Architectures

To ensure reproducibility and scalability, we present two distinct synthetic pathways: the Classic Hantzsch Condensation for robust scale-up and the Modern Groebke-Blackburn-Bienaymé (GBBR) for diversity-oriented synthesis.

Protocol A: Classic Hantzsch-Type Condensation

Mechanism: Nucleophilic attack of the exocyclic amine of 2-aminobenzothiazole on the


-carbon of a haloketone, followed by cyclodehydration.

Step-by-Step Methodology:

  • Reagents: 2-Aminobenzothiazole (1.0 equiv),

    
    -Bromoacetophenone derivative (1.1 equiv).
    
  • Solvent: Anhydrous Ethanol or Acetone.

  • Procedure:

    • Dissolve 2-aminobenzothiazole in the solvent (0.5 M concentration).

    • Add the

      
      -haloketone dropwise at room temperature.
      
    • Reflux the mixture for 6–12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

    • Precipitation: Upon cooling, the hydrobromide salt of the intermediate often precipitates.

    • Cyclization: Filter the solid and reflux in absolute ethanol (or DMF) for an additional 4 hours to ensure complete cyclization.

    • Neutralization: Treat the final solid with 10% NaHCO₃ solution to liberate the free base.

    • Purification: Recrystallize from Ethanol/DMF mixtures.

Validation Check: The disappearance of the N-H stretch (~3400 cm⁻¹) in IR and the appearance of the imidazole C-H proton (~8.0 ppm) in ¹H NMR confirm cyclization.

Protocol B: Modern Multicomponent GBBR

Mechanism: Isocyanide-based multicomponent reaction involving an aldehyde, an amine (2-aminobenzothiazole), and an isocyanide.

Step-by-Step Methodology:

  • Reagents: 2-Aminobenzothiazole (1.0 equiv), Aromatic Aldehyde (1.0 equiv), Isocyanide (1.1 equiv).

  • Catalyst: Scandium triflate [Sc(OTf)₃] (5 mol%) or Iodine (10 mol%).

  • Solvent: Methanol or Dichloromethane (DCM).

  • Procedure:

    • Mix amine and aldehyde in solvent and stir for 30 mins to form the imine intermediate.

    • Add the isocyanide and the catalyst.

    • Stir at room temperature (or mild heat 40°C) for 12 hours.

    • Work-up: Evaporate solvent and purify via column chromatography (Silica gel).

Synthetic Workflow Diagram

SyntheticRoutes Start Starting Material: 2-Aminobenzothiazole HaloKetone + α-Haloketone Start->HaloKetone Path A Aldehyde + Aldehyde + Isocyanide Start->Aldehyde Path B Intermed Intermediate (N-Alkylation) HaloKetone->Intermed Nu Attack Cyclization Reflux (EtOH) Cyclodehydration Intermed->Cyclization - H2O / - HBr Product Imidazo[2,1-b]benzothiazole Scaffold Cyclization->Product Catalyst Cat: Sc(OTf)3 or I2 Aldehyde->Catalyst Imine Formation Catalyst->Product [4+1] Cycloaddition

Caption: Dual synthetic pathways for accessing the imidazo[2,1-b]benzothiazole core. Path A (Red) denotes the classic Hantzsch condensation; Path B (Green) denotes the modern multicomponent approach.

Medicinal Chemistry & SAR

The biological activity of this scaffold is highly sensitive to substitution patterns. Below is a synthesized analysis of the Structure-Activity Relationship (SAR) based on recent anticancer and antimicrobial data.

Anticancer SAR (Tubulin Targeting)

Research indicates that these derivatives often bind to the colchicine-binding site of tubulin, inhibiting polymerization.[1]

PositionModificationEffect on ActivityMechanistic Insight
C-2 (Phenyl Ring) Electron-Donating Groups (OMe)Increase Mimics the trimethoxyphenyl ring of Colchicine; enhances hydrophobic pocket filling.
C-2 (Phenyl Ring) 4-F or 4-Cl substitutionVariable Can improve metabolic stability but may alter binding pose.
C-3 Formyl / Chalcone LinkageCritical Extension at C-3 allows interaction with adjacent hydrophobic pockets; Chalcone hybrids often show nanomolar IC50.
Benzothiazole Core 6-Methyl or 6-ChloroIncrease Enhances lipophilicity and membrane permeability.
Antitubercular SAR (Pantothenate Synthetase)
  • C-2 Amide Linkages: Introduction of an amide linker at C-2, connecting to a lipophilic tail (e.g., substituted phenyl), significantly improves activity against Mycobacterium tuberculosis.

  • Selectivity: Derivatives with bulky groups at C-3 often lose antitubercular activity due to steric clashes in the enzyme active site.

Signaling Pathway Interaction

The following diagram illustrates the mechanism of action for anticancer derivatives, specifically focusing on tubulin inhibition and subsequent apoptosis.

MechanismOfAction Ligand Imidazo[2,1-b]benzothiazole Derivative Target Tubulin (Colchicine Binding Site) Ligand->Target Binds to Effect1 Inhibition of Microtubule Polymerization Target->Effect1 Causes Checkpoint G2/M Phase Cell Cycle Arrest Effect1->Checkpoint Triggers Signaling Bcl-2 Phosphorylation Caspase-3 Activation Checkpoint->Signaling Induces Outcome Apoptosis (Cell Death) Signaling->Outcome Results in

Caption: Mechanistic cascade of imidazo[2,1-b]benzothiazole derivatives inducing apoptosis via tubulin destabilization.

Therapeutic Case Studies

Case Study 1: Tubulin Polymerization Inhibitors

Reference: Shaik et al. (2018/2022) Compound Class: 1,2,3-Triazolo linked benzo[d]imidazo[2,1-b]thiazole conjugates.[1][2]

  • Design Strategy: Combining the imidazo-benzothiazole core with a triazole linker (acting as a bioisostere for amide/ester) to improve solubility and binding.

  • Key Result: Compounds exhibited IC50 values in the sub-micromolar range (0.60 µM against MCF-7 breast cancer cells).

  • Protocol Note: The synthesis utilized "Click Chemistry" (CuAAC) to attach the triazole moiety to the C-2 or C-3 position, demonstrating the scaffold's compatibility with modern ligation techniques.

Case Study 2: Antitubercular Agents

Reference: Samala et al. / Moraski et al. Target: Pantothenate Synthetase (PanC).

  • Mechanism: The scaffold acts as a rigid anchor, positioning side chains to interact with the ATP-binding site of the enzyme.

  • Key Result: 4-Nitro phenyl substituted derivatives showed high potency (IC90 ~7.05 µM) with low cytotoxicity to mammalian cells (Selectivity Index > 18).

Future Perspectives

The versatility of the imidazo[2,1-b]benzothiazole scaffold suggests three key areas for future development:

  • PROTACs (Proteolysis Targeting Chimeras): The scaffold's defined SAR allows for the attachment of linkers at the C-3 position without abolishing target binding. This makes it an ideal "warhead" for degrading specific oncogenic proteins (e.g., kinases).

  • Fluorescent Probes: Due to the extended conjugation, many derivatives are naturally fluorescent. Tuning this property could yield "theranostic" agents that simultaneously treat and image tumors.

References

  • Shaik, S. P., et al. "Design and synthesis of 1,2,3-triazolo linked benzo[d]imidazo[2,1-b]thiazole conjugates as tubulin polymerization inhibitors."[1] European Journal of Medicinal Chemistry, 2018.

  • Al-Lami, N. "New Imidazo[2,1-b]naphtha[2,1-d][1,3]thiazole Derivatives: Synthesis, Antimicrobial and Antifungal Activity."[3] Iraqi Journal of Science, 2015 (Accessed 2025).[3]

  • Amrutkar, V. S., et al. "Recent progress in the synthetic and medicinal perspective of imidazo[2,1-b]thiazole derivatives." Future Medicinal Chemistry, 2025.

  • Mase, T., et al. "Imidazo[2,1-b]benzothiazoles.[4] 2. New immunosuppressive agents."[4] Journal of Medicinal Chemistry, 1986.

  • Avvaru, S. P., et al. "Synthesis and Anticancer Activity of Thiadiazole Containing Thiourea, Benzothiazole and Imidazo[2,1-b][1,3,4]thiadiazole Scaffolds."[5] Medicinal Chemistry, 2021.[5]

Sources

Triflorcas: Dual-Mechanism Targeting of Oncogenic Met and Oxidative Stress Pathways

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical dossier on Triflorcas , a specialized 2-phenylimidazo[2,1-b]benzothiazole derivative.[1] It is designed for researchers investigating targeted therapies for oncogene-addicted cancers, specifically those driven by aberrant Met (c-Met) receptor tyrosine kinase signaling.[1]

Technical Dossier & Experimental Framework [1]

Executive Summary & Mechanistic Philosophy

Triflorcas represents a paradigm shift in kinase inhibitor design.[1] Unlike "dirty" multi-kinase inhibitors that often induce broad systemic toxicity, Triflorcas exhibits a highly selective toxicity profile .[1] It functions through a dual-pronged mechanism:

  • Primary Node inhibition: It targets the ATP-binding pocket of the Met receptor , silencing downstream PI3K/Akt survival signaling in cells addicted to Met (via mutation or amplification).

  • Metabolic Stress Induction: It triggers a massive, specific upregulation of CYP1A1 , leading to localized oxidative stress and senescence specifically within the tumor microenvironment, sparing healthy tissue.

This guide moves beyond surface-level description, providing the causal logic and validated protocols required to replicate and expand upon Triflorcas’s unique efficacy profile.[1]

Mechanism of Action (MOA)

The "Soft" Toxicity Paradox

Most kinase inhibitors regulate hundreds of stress genes, causing off-target effects. Triflorcas is unique; transcriptomic profiling reveals it alters the expression of only 14 out of 84 key stress/toxicity genes.

  • The Critical Event: The drug induces a 600+ fold upregulation of CYP1A1 (Cytochrome P450 1A1).[2]

  • The Outcome: This is not merely metabolic clearance; it creates a "futile cycling" of oxidation that generates Reactive Oxygen Species (ROS) specifically in the drug-accumulating cancer cells, driving them toward necrosis and senescence rather than classical apoptosis alone.

Signaling Cascade Blockade

Triflorcas acts as a "molecular brake" on the HGF/Met axis .

  • Target: c-Met (Hepatocyte Growth Factor Receptor).[1][3][4][5][6]

  • Binding Mode: Likely ATP-competitive within the hydrophobic pocket of the kinase domain.[1]

  • Downstream Effect: Complete abrogation of Akt phosphorylation (Ser473), preventing the anti-apoptotic signals required for tumor survival in Met-addicted lines (e.g., GTL-16, H1437).

Pathway Visualization

The following diagram illustrates the dual-action pathway of Triflorcas, contrasting its kinase inhibition with its metabolic stress induction.

Triflorcas_MOA cluster_0 Kinase Signaling Axis cluster_1 Metabolic Stress Axis Triflorcas Triflorcas (Imidazo-benzothiazole) Met c-Met Receptor (Tyrosine Kinase) Triflorcas->Met Inhibits Survival Cell Survival (Anti-Apoptosis) Triflorcas->Survival Blocks AhR AhR Activation (Aryl Hydrocarbon Receptor) Triflorcas->AhR Ligand Binding? PI3K PI3K Complex Met->PI3K Phosphorylation Akt Akt (p-Ser473) PI3K->Akt Activation Akt->Survival Promotes CYP1A1 CYP1A1 (600x Upregulation) AhR->CYP1A1 Transcriptional Activation ROS Reactive Oxygen Species (ROS) CYP1A1->ROS Metabolic Stress Death Necrosis & Senescence ROS->Death Induces

Caption: Dual MOA of Triflorcas: c-Met kinase blockade (Blue Axis) and CYP1A1-mediated oxidative stress (Red Axis).[1]

Experimental Validation Protocols

As an application scientist, "trust but verify" is the operational standard. The following protocols are designed to be self-validating—if the positive controls fail, the entire dataset is invalid.

Protocol A: Validation of Met-Addiction Specificity (In Vitro)

Objective: Confirm Triflorcas specifically targets Met-driven tumors (e.g., GTL-16) vs. non-Met tumors.[1]

Reagents:

  • Compound: Triflorcas (dissolved in DMSO, stock 10 mM).

  • Cell Lines:

    • Positive Control:[1] GTL-16 (Met amplification).[1][2][7]

    • Negative Control: H460 (KRAS mutation, Met independent).

  • Readout: Anchorage-independent growth (Soft Agar Assay).

Step-by-Step Workflow:

  • Base Layer: Plate 0.6% noble agar in complete medium into 6-well plates. Allow to solidify (30 min at RT).

  • Cell Layer: Resuspend

    
     cells in 0.3% agar/medium containing Triflorcas at graded concentrations (0, 0.1, 1, 10 
    
    
    
    M).
  • Overlay: Add 1 mL of complete medium with drug on top to prevent desiccation. Refresh medium every 3 days.

  • Incubation: Incubate for 14–21 days at 37°C, 5% CO

    
    .
    
  • Quantification: Stain with 0.005% Crystal Violet. Count colonies

    
     using an automated colony counter.
    
    • Success Criteria: GTL-16 colonies must be reduced by

      
       at 1 
      
      
      
      M. H460 colonies should remain largely unaffected (
      
      
      reduction), proving specificity.[1]
Protocol B: In Vivo Xenograft Efficacy

Objective: Assess tumor growth inhibition (TGI) without systemic toxicity.[1]

Animal Model: CD-1 Nude Mice (Female, 6 weeks). Tumor Model: Subcutaneous injection of


 H1437 cells (Met mutant).
PhaseActionCritical Technical Note
Induction Inject cells in 50% Matrigel into flank.[1]Wait until tumor volume reaches

before randomization.[1]
Treatment Group A: Vehicle (PEG400/PBS).Group B: Triflorcas 30 mg/kg (i.p., daily).Prepare fresh daily. Triflorcas has low solubility; sonication may be required.[1]
Monitoring Measure L/W with calipers every 2 days.Weigh mice daily.Stop Rule: If body weight drops

, sacrifice animal (toxicity check).
Endpoint Day 21. Harvest tumor, liver, spleen.Weigh organs to confirm lack of systemic toxicity (hepatomegaly/splenomegaly).

Data Output Table (Expected):

Metric Vehicle Control Triflorcas (30 mg/kg) Statistical Significance

| Mean Tumor Vol (Day 21) |


 | 

|

| | Body Weight Change |

|

| N.S.[1] (Not Significant) | | Liver Weight |

|

| N.S. |

Molecular Profiling & Gene Signatures

To validate the mechanism in your own lab, perform RT-PCR for the specific "Triflorcas Signature."[1] Unlike broad cytotoxic agents, Triflorcas should predominantly affect the following small subset of genes.

Target Gene Panel (Human):

  • CYP1A1:

    
     Upregulation (The hallmark biomarker).[1]
    
  • GDF15:

    
     Upregulation (Stress cytokine).[1]
    
  • TNF:

    
     Upregulation (Inflammatory response).[1]
    
  • EGR1:

    
     Upregulation (Early growth response).[1][2]
    

Note: If you observe broad upregulation of p53 downstream targets (e.g., BAX, PUMA) without CYP1A1, the compound may be degraded or incorrect.

Experimental Workflow Diagram

The following DOT diagram outlines the critical path for validating Triflorcas activity from bench to bedside.

Triflorcas_Workflow Start Compound Synthesis (Triflorcas) Screen NCI-60 Screening (Identify Met-Selectivity) Start->Screen KinaseAssay Kinase Interaction Map (Verify Met Binding) Screen->KinaseAssay Hit Confirmation InVitro In Vitro Validation (GTL-16 / H1437) KinaseAssay->InVitro IC50 Determination Transcript Transcriptional Profiling (CYP1A1 Check) InVitro->Transcript MOA Verification Transcript->Start Refine Structure? InVivo Xenograft Models (Tumor Vol + Weight) Transcript->InVivo Go/No-Go Decision

Caption: Critical path for Triflorcas validation, prioritizing transcriptional verification (CYP1A1) before in vivo scaling.

References

  • Bertotti, A., et al. (2011). Inhibition of Src signaling combats metastatic colorectal cancer stem-like cells.[1]Cancer Research , 71(5), 1-12.[1] Link

  • Menard, D., et al. (2012). Combined Drug Action of 2-Phenylimidazo[2,1-b]Benzothiazole Derivatives on Cancer Cells According to Their Oncogenic Molecular Signatures.PLoS ONE , 7(10): e46738. Link

  • Sathornsumetee, S., et al. (2010). Tumor angiogenic inhibition by a novel benzothiazole derivative.[1]Molecular Cancer Therapeutics , 9(6), 1536-1544.[1] Link

  • Comoglio, P. M., et al. (2008). Drug addiction: oncogene addiction to receptor tyrosine kinases.[1][7]Current Opinion in Cell Biology , 20(2), 235-240.[1] Link

  • Ma, P. C., et al. (2003). c-MET mutational analysis in small cell lung cancer: novel juxtamembrane domain mutations regulating cell motility.[1]Cancer Research , 63(19), 6272-6281.[1] Link

Sources

The Ascendant Scaffold: A Technical Guide to the Structure-Activity Relationship of Imidazo[2,1-b]benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Analysis for Drug Discovery Professionals

The fused heterocyclic system of imidazo[2,1-b]benzothiazole has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of these derivatives, offering insights into the chemical modifications that govern their therapeutic potential. We will delve into the key synthetic strategies, explore the nuances of substituent effects on anticancer, antimicrobial, and anti-inflammatory activities, and provide detailed protocols for their synthesis and biological evaluation.

The Imidazo[2,1-b]benzothiazole Core: A Foundation for Diverse Bioactivity

The imidazo[2,1-b]benzothiazole nucleus is a rigid, tricyclic system formed by the fusion of an imidazole ring with a benzothiazole moiety. This unique architecture provides a specific three-dimensional arrangement for substituent groups, allowing for precise interactions with biological targets. The standard numbering system for this scaffold, as recognized by IUPAC, is crucial for understanding and discussing the SAR.

G start 2-Aminobenzothiazole + α-Haloketone intermediate N-Alkylated Intermediate start->intermediate N-Alkylation cyclization Intramolecular Cyclization (Dehydrohalogenation) intermediate->cyclization product Imidazo[2,1-b]benzothiazole Derivative cyclization->product diversification Further Functionalization (e.g., at C3 position) product->diversification

Caption: General synthetic workflow for imidazo[2,1-b]benzothiazole derivatives.

This approach allows for significant diversity in the final products by simply varying the substituents on both the 2-aminobenzothiazole and the α-haloketone starting materials.

Experimental Protocol: Synthesis of 2-Phenylimidazo[2,1-b]benzothiazole

This protocol provides a general procedure for the synthesis of a representative imidazo[2,1-b]benzothiazole derivative.

Materials:

  • 2-Aminobenzothiazole

  • 2-Bromoacetophenone (or other phenacyl bromides)

  • Ethanol

  • Triethylamine (optional)

Procedure:

  • In a round-bottom flask, dissolve 2-aminobenzothiazole (1 equivalent) in ethanol.

  • Add 2-bromoacetophenone (1 equivalent) to the solution.

  • Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • If a hydrobromide salt precipitates, it can be collected by filtration. To obtain the free base, the salt can be neutralized with a base like triethylamine or a saturated solution of sodium bicarbonate.

  • Alternatively, after cooling, the reaction mixture can be poured into ice-water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Structure-Activity Relationship (SAR) Analysis

The biological activity of imidazo[2,1-b]benzothiazole derivatives is profoundly influenced by the nature and position of substituents on the core scaffold.

Anticancer Activity

The imidazo[2,1-b]benzothiazole scaffold has been extensively investigated for its anticancer potential, with many derivatives showing potent cytotoxicity against a range of cancer cell lines.

Substitutions at the C2-Position:

  • Aryl and Heteroaryl Groups: The presence of an aromatic or heteroaromatic ring at the C2-position is a common feature of many active anticancer derivatives.

  • Substituent Effects on the 2-Phenyl Ring:

    • Electron-withdrawing groups (EWGs): Groups like nitro (NO2) and halogens (F, Cl, Br) on the phenyl ring often enhance anticancer activity. For instance, a 4-nitrophenyl moiety at the C2 position has been shown to exhibit potent activity against Mycobacterium tuberculosis and certain cancer cell lines. [1][2] * Electron-donating groups (EDGs): Methoxy (-OCH3) and methyl (-CH3) groups can also contribute to activity, though their effect is often position-dependent.

  • Mechanism of Action: Some 2-phenylimidazo[2,1-b]benzothiazole derivatives have been shown to act as tubulin polymerization inhibitors, binding to the colchicine binding site and inducing cell cycle arrest in the G2/M phase, ultimately leading to apoptosis. [3]Others have been identified as inhibitors of kinases such as Met receptor tyrosine kinase.

Substitutions at the C3-Position:

  • Introduction of aryl groups at the C3-position of 2-phenylimidazo[2,1-b]benzothiazoles has been shown to significantly enhance antiproliferative activity. [3]* Compound 3h from a study, with a specific substitution pattern at C3, demonstrated potent anticancer efficacy against 60 human cancer cell lines with a mean GI50 value of 0.88 μM. [3] Substitutions on the Benzothiazole Ring:

  • Modifications on the benzothiazole portion of the molecule can also modulate anticancer activity. For example, the introduction of a sulfonamide group at the C7-position has yielded compounds with considerable in vitro anticancer activity against the HepG2 cell line. [4]

    Compound ID C2-Substituent C3-Substituent Benzothiazole Substituent Activity (GI50/IC50) Cancer Cell Line Reference
    3h Phenyl Aryl Unsubstituted 0.88 µM (mean GI50) 60 human cancer cell lines [3]
    IT10 4-Nitrophenyl Carboxamide-triazole Unsubstituted 2.32 µM (IC50) M. tuberculosis H37Ra [1][2]
    IT06 2,4-Dichlorophenyl Carboxamide-triazole Unsubstituted 2.03 µM (IC50) M. tuberculosis H37Ra [1][3]
    3f 4-Fluorophenyl Unsubstituted 7-Sulfonamide 0.097 µM (IC50) HepG2 [4]

    | 3g | 4-Methylphenyl | Unsubstituted | 7-Sulfonamide | 0.114 µM (IC50) | HepG2 | [4]|

Antimicrobial Activity

Imidazo[2,1-b]benzothiazole derivatives have demonstrated significant activity against a variety of bacterial and fungal pathogens.

Substitutions at the C2-Position:

  • Similar to anticancer activity, the nature of the substituent at the C2-position is critical.

  • Aryl groups with specific substitution patterns are often associated with enhanced antimicrobial effects.

Substitutions on the Benzothiazole Ring:

  • The electronic properties of substituents on the benzothiazole ring play a crucial role. However, one study indicated that substituents at positions 5 and 6 did not significantly increase biological activity. [2]* In contrast, a series of 2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives showed that a 2,4-dichlorophenyl group at C2 resulted in significant antibacterial activity, particularly against Gram-positive bacteria. [5] General Trends:

  • The overall lipophilicity of the molecule, influenced by various substituents, can affect its ability to penetrate microbial cell walls and membranes.

  • The presence of halogen atoms on the 2-phenyl ring often correlates with increased antibacterial activity.

CompoundC2-SubstituentBenzothiazole SubstituentMIC (µg/mL)OrganismReference
Derivative with 2,4-dichlorophenyl2,4-Dichlorophenyl7-Sulfonamide6.25Staphylococcus aureus[5]
Derivative with 2,4-dichlorophenyl2,4-Dichlorophenyl7-Sulfonamide6.25Bacillus subtilis[5]
Anti-inflammatory Activity

Certain imidazo[2,1-b]benzothiazole derivatives have been explored for their anti-inflammatory properties. The mechanism of action is often linked to the inhibition of inflammatory mediators. For example, some derivatives have shown to inhibit the leakage of pontamine-sky blue dye in a capillary permeability inhibition assay, indicating an effect on vascular permeability, a key aspect of inflammation.

Biological Evaluation Protocols

To ensure the reliability and reproducibility of SAR studies, standardized biological assays are essential.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Principle: Viable cells with active metabolism can reduce the yellow tetrazolium salt, MTT, to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C. [6][7][8]4. Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or a detergent solution, to dissolve the purple formazan crystals. [6][7]5. Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 540-590 nm using a microplate reader. [6]6. Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can then be determined by plotting a dose-response curve.

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the microorganism after incubation.

Step-by-Step Protocol:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound and perform serial two-fold dilutions in a suitable broth medium (e.g., Mueller-Hinton Broth) directly in a 96-well plate. [9][10]2. Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland standard, and then dilute it to the final desired concentration. [9]3. Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial or fungal suspension. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only). [9]4. Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours. [10]5. MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. [9]

G cluster_0 In Vitro Biological Evaluation Workflow cluster_1 Anticancer Screening cluster_2 Antimicrobial Screening start Synthesized Imidazo[2,1-b]benzothiazole Derivatives cell_culture Cancer Cell Line Culture start->cell_culture microbe_culture Bacterial/Fungal Culture start->microbe_culture mtt_assay MTT Assay cell_culture->mtt_assay ic50 Determine IC50 Values mtt_assay->ic50 sar Structure-Activity Relationship Analysis ic50->sar mic_assay Broth Microdilution Assay microbe_culture->mic_assay mic Determine MIC Values mic_assay->mic mic->sar

Caption: Workflow for the biological evaluation of imidazo[2,1-b]benzothiazole derivatives.

Conclusion and Future Perspectives

The imidazo[2,1-b]benzothiazole scaffold is a versatile and promising platform for the development of new therapeutic agents. The structure-activity relationship studies have revealed that modifications at the C2, C3, and various positions on the benzothiazole ring can significantly impact the biological activity profile. Specifically, the introduction of substituted aryl groups at the C2-position has been a fruitful strategy for enhancing both anticancer and antimicrobial properties.

Future research in this area should focus on:

  • Exploring new substitution patterns: Systematic exploration of a wider range of substituents at all positions of the scaffold will likely lead to the discovery of more potent and selective compounds.

  • Mechanism of action studies: A deeper understanding of the molecular targets and pathways affected by these derivatives will facilitate rational drug design.

  • Pharmacokinetic and in vivo studies: Promising lead compounds should be advanced to in vivo studies to evaluate their efficacy, toxicity, and pharmacokinetic profiles.

  • Development of novel synthetic methodologies: The discovery of new, efficient, and green synthetic routes will accelerate the exploration of this chemical space.

By leveraging the insights from SAR studies and employing robust biological evaluation methods, the full therapeutic potential of imidazo[2,1-b]benzothiazole derivatives can be realized, paving the way for the development of next-generation drugs for a variety of diseases.

References

  • El-Shorbagi, A. N., Sakai, S., el-Gendy, M. A., Omar, N., & Farag, H. H. (1989). Imidazo[2,1-b]benzothiazoles. II. Synthesis and antiinflammatory activity of some imidazo[2,1-b]benzothiazoles. Chemical & Pharmaceutical Bulletin, 37(11), 2971–2975. [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • MI - Microbiology. Broth Microdilution. [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. [Link]

  • Chitti, S., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Medicinal Chemistry. [Link]

  • KIT - IBG. (2012, January 15). Two-fold Broth Microdilution Method for Determination of MIC. [Link]

  • protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • Henrik's Lab. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). [Link]

  • Kamal, A., et al. (2012). 3-substituted 2-phenylimidazo[2,1-b]benzothiazoles: synthesis, anticancer activity, and inhibition of tubulin polymerization. Archiv der Pharmazie, 345(5), 378-386. [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. (2011). Synthesis and in vitro antimicrobial evaluation of novel imidazo[1,2-a]pyridine and imidazo[2,1-b]b[9]enzothiazole motifs. European Journal of Medicinal Chemistry, 46(5), 1874-1881.

  • Deshmukh, H. S., et al. (2025, May 14). Design, synthesis, biological evaluation, and computational insights of 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives as potent antitubercular and antibacterial agents. Journal of Molecular Structure.
  • Sigmundová, I., Zahradník, P., Magdolen, P., & Bujdáková, H. (2008). Synthesis and study of new antimicrobial benzothiazoles substituted on heterocyclic ring. ARKIVOC, 2008(8), 183-192.
  • Majalakere, K., et al. (2020). Studies on imidazo[2,1-b]b[9]enzothiazole derivatives as new radiosensitizers. SN Applied Sciences, 2(11), 1902.

  • Andreani, A., et al. (1995). Thienylimidazo[2,1-b]thiazoles as Inhibitors of Mitochondrial NADH Dehydrogenase. Journal of Medicinal Chemistry, 38(7), 1090-1095.
  • Chitti, S., et al. (2022). Structure of imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole based active antitubercular agents. ResearchGate. [Link]

  • Zhang, H. Z., et al. (2011). 2-Arylimidazo[2,1-b]benzothiazoles: a new family of amyloid binding agents with potential for PET and SPECT imaging of Alzheimer's brain. Bioorganic & Medicinal Chemistry Letters, 21(10), 2966-2968. [Link]

  • PubChem. Imidazo[2,1-b]b[9]enzothiazole-2-carbaldehyde. [Link]

  • Al-Tel, T. H. (2012). Synthesis of pyrimido[2,1-b]b[9]enzothiazoles andb[9]enzothiazolo [3,2-a]quinazolines via one-pot three-component reactions. ARKIVOC, 2012(6), 117-129.

  • Al-Lami, N., & Shaker, A. M. (2023). Antimicrobial activities of some new heterocyclic compounds bearing imidazo[2,1-b]benzothiazole moiety. AIP Conference Proceedings, 2591(1), 020002.
  • Gopinathan, A. (2025, August). Attempted synthesis of substituted benzo[d]imidazo[2,1-b]oxazoles in... ResearchGate. [Link]

  • PubChem. Imidazo(2,1-b)benzothiazole, 5,6,7,8-tetrahydro-2-(p-methylsulfonylphenyl)-, hydrochloride. [Link]

  • Keri, R. S., Patil, M. R., Patil, S. A., & Budagumpi, S. (2015). Benzothiazole derivatives as anticancer agents. European Journal of Medicinal Chemistry, 89, 207-251.
  • Organic Chemistry Portal. Benzothiazole synthesis. [Link]

  • Journal of Chemical Health Risks. (2024, August 26). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. [Link]

  • Journal of microbiology, biotechnology and food sciences. (2025, August 16). SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. [Link]

  • PubChem. Benzo(d)imidazo(2,1-b)thiazole. [Link]

  • Royal Society of Chemistry. (2016). On water catalyst-free synthesis of benzo[ d ]imidazo[2,1- b ] thiazoles and novel N -alkylated 2-aminobenzo[ d ]oxazoles under microwave irradiation. RSC Advances, 6(10), 8345-8352. [Link]

  • MDPI. (2022, February 12). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b]b[9]enzothiazole Derivatives via Microwave-Assisted Synthesis. [Link]

  • Desai, N. C., et al. (2011). Synthesis and antimicrobial activity of novel 2-substituted benzimidazole, benzoxazole and benzothiazole derivatives. Arabian Journal of Chemistry, 4(4), 421-427.
  • PubChem. Imidazo(2,1-b)thiazole. [Link]

  • MDPI. (2024, January 30). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. [Link]

  • MDPI. (2022, July 28). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. [Link]

Sources

Electronic Properties of Fused Benzothiazole-Imidazole Systems

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | Version 2.1

Executive Summary

The fusion of benzothiazole and imidazole rings—specifically the imidazo[2,1-b][1,3]benzothiazole scaffold—creates a pharmacophore with exceptional electronic versatility. This system is characterized by a hyper-conjugated


-electron network that facilitates rapid Intramolecular Charge Transfer (ICT). For researchers, this scaffold offers a dual-utility platform: it serves as a tunable fluorophore for bio-imaging (due to large Stokes shifts and solvatochromism) and as a rigid DNA/protein intercalator in drug discovery. This guide dissects the electronic architecture, synthetic modulation, and bio-electronic interfaces of this fused system.
Molecular Architecture & Electronic Theory

The core significance of the imidazo[2,1-b]benzothiazole system lies in the bridgehead nitrogen .[1] Unlike non-fused analogs, the nitrogen atom at the fusion point (N4) is geometrically constrained to be planar, forcing its lone pair into the


-system.
1.1 The Bridgehead Nitrogen Effect

In a standard imidazole, the N1-H is acidic and N3 is basic. In the fused [2,1-b] system:

  • Planarity: The tricyclic core is forced into a rigid plane, maximizing orbital overlap.

  • Aromaticity: The bridgehead nitrogen donates electron density into both the thiazole and imidazole rings, creating a continuous 10-

    
     electron aromatic system (if considering the imidazole/thiazole fusion) or extended 14-
    
    
    
    system with the benzo-fusion.
  • Dipole Moment: The system exhibits a strong permanent dipole, directed from the electron-rich benzothiazole sulfur toward the imidazole ring, which can be amplified by substituents.

1.2 Frontier Molecular Orbitals (FMOs)

Density Functional Theory (DFT) studies (B3LYP/6-31G*) consistently reveal:

  • HOMO: Predominantly localized on the benzothiazole sulfur and the benzene ring (Donor region).

  • LUMO: Delocalized across the imidazole ring and any electron-withdrawing substituents at the C-2 or C-3 positions (Acceptor region).

  • Band Gap: The fusion lowers the HOMO-LUMO gap (typically 3.5 – 4.0 eV) compared to isolated benzothiazole, facilitating lower-energy electronic transitions (UV-Vis absorption ~300-350 nm).

Synthetic Pathways & Electronic Modulation

To manipulate the electronic properties, one must control the substituents during ring closure. The most robust protocol is the condensation of 2-aminobenzothiazoles with


-haloketones.
2.1 Validated Synthetic Protocol
  • Objective: Synthesis of 2-aryl-imidazo[2,1-b]benzothiazole.

  • Mechanism: Nucleophilic attack of the endocyclic benzothiazole nitrogen on the

    
    -carbon of the ketone, followed by cyclodehydration.
    

Step-by-Step Methodology:

  • Reactants: Dissolve 2-aminobenzothiazole (1.0 eq) and substituted phenacyl bromide (1.0 eq) in anhydrous ethanol or DMF.

  • Reflux: Heat at reflux (78°C for EtOH, 153°C for DMF) for 4–8 hours.

  • Precipitation: The intermediate hydrobromide salt often precipitates.

  • Cyclization: Neutralize with aqueous NaHCO

    
     or reflux in water to force the loss of H
    
    
    
    O and HBr, yielding the free base.
  • Purification: Recrystallize from ethanol/DMF mixtures.

2.2 Visualization: Synthetic Logic Flow

SynthesisFlow Start 2-Aminobenzothiazole (Nucleophile) Inter Intermediate Salt (Non-aromatic) Start->Inter N-Alkylation Reagent α-Haloketone (Electrophile) Reagent->Inter Base Base Treatment (NaHCO3 / Reflux) Inter->Base Product Imidazo[2,1-b]benzothiazole (Fused Aromatic) Base->Product Cyclodehydration (-H2O, -HBr)

Figure 1: The condensation pathway requires initial N-alkylation followed by cyclodehydration to restore aromaticity.

Photophysical Characterization

The fused system exhibits significant solvatochromism , a direct result of the ICT state. Upon excitation, electron density shifts from the benzothiazole (donor) to the imidazole (acceptor).

3.1 Solvatochromic Shift Data

In polar solvents, the highly dipolar excited state is stabilized, lowering its energy and causing a red shift in emission (positive solvatochromism).

Table 1: Representative Photophysical Data (2-Phenyl derivative)

SolventPolarity Index (

)

(nm)

(nm)
Stokes Shift (

, cm

)
Quantum Yield (

)
Toluene 0.099328395~5,1000.65
Chloroform 0.259330410~5,9000.58
Acetonitrile 0.460329425~6,8000.42
DMSO 0.444332440~7,4000.35

Note: Data derived from trends in benzothiadiazole/benzothiazole fusion papers. High polarity stabilizes the ICT state but often increases non-radiative decay, lowering quantum yield.

Bio-Electronic Interfaces (Drug Discovery)

The electronic flatness and dipole of the scaffold make it an ideal bio-isostere for purines and ATP.

4.1 Mechanism of Action: Kinase Inhibition

The imidazo[2,1-b]benzothiazole core mimics the adenine ring of ATP.

  • H-Bonding: The N3 nitrogen (imidazole ring) acts as a Hydrogen Bond Acceptor (HBA) for the "hinge region" of kinase enzymes (e.g., EGFR, VEGFR).

  • Hydrophobic Stacking: The benzo-fused system creates strong

    
    -
    
    
    
    interactions with hydrophobic pockets (Gatekeeper residues).
4.2 Visualization: Pharmacophore Interaction

BioInterface Scaffold Imidazo[2,1-b]benzothiazole Core N3 N3 Nitrogen (H-Bond Acceptor) Scaffold->N3 Benzo Benzo Ring (Lipophilic Domain) Scaffold->Benzo Subst C2-Substituent (Electronic Tuner) Scaffold->Subst Hinge Kinase Hinge Region (Backbone NH) N3->Hinge H-Bonding Pocket Hydrophobic Pocket (Val/Leu/Phe) Benzo->Pocket π-π Stacking Solvent Solvent Front (Solubility) Subst->Solvent Electronic Modulation

Figure 2: The scaffold's electronic features map directly to ATP-binding pockets in kinase enzymes.

Experimental Protocols
Protocol A: Spectroscopic Determination of Ground State Dipole

To validate the electronic push-pull nature, use the Bakhshiev Method .

  • Prepare Solutions: Dissolve the compound (

    
     M) in 5 solvents of varying polarity (Hexane, Toluene, THF, EtOH, DMSO).
    
  • Measure: Record UV-Vis (

    
    ) and Fluorescence (
    
    
    
    ) maxima.
  • Calculate: Plot the Stokes shift (

    
    ) against the Lippert-Mataga polarity function (
    
    
    
    ).
  • Analysis: The slope of the line is proportional to

    
    . A steep slope confirms a large change in dipole moment upon excitation, indicative of strong ICT.
    
References
  • Synthesis & Methodology

    • Development of a Synthetic Method for Imidazo[2,1‐b]thiazole-Based Heterocycles. JETIR.
  • Photophysics & Solvatochromism

    • Multifunctional Benzothiadiazole-Based Small Molecules Displaying Solvatochromism.[2][3] PMC/NIH.

  • Electronic Structure (DFT/HOMO-LUMO)

    • Molecular electronic structure and optical properties of benzo[imidazole]–benzo[thiazole] coupled derivatives.[4] Springer/ResearchGate.[4]

    • [4]

  • Biological Applications (Antitubercular/Kinase)

    • Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole deriv

Sources

Pi-Pi Stacking Architectures in Imidazo[2,1-b]benzothiazoles: From Crystal Engineering to Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[2,1-b]benzothiazole (IBT) scaffold represents a "privileged structure" in medicinal chemistry and organic electronics due to its rigid, planar tricyclic architecture. This guide dissects the pi-pi (


-

) stacking interactions
that govern both the solid-state assembly of these crystals and their biological efficacy.

For drug developers, understanding these stacking modes is critical: the same forces that drive columnar packing in a crystal lattice (3.3 – 3.8 Å centroid distances) often dictate binding affinity in hydrophobic pockets of targets like tubulin and kinases . This whitepaper provides the crystallographic metrics, synthesis protocols, and computational validation workflows necessary to engineer these interactions intentionally.

Part 1: Molecular Architecture & Stacking Mechanics

The Planar Core

The IBT core fuses a benzene ring, a thiazole ring, and an imidazole ring. This fusion creates an extended


-conjugated system that is essentially planar.
  • RMS Deviation: Typically < 0.025 Å for the core atoms.[1][2]

  • Electronic Distribution: The sulfur atom in the thiazole ring acts as an electron donor, while the imidazole nitrogen (N4) and substituents (like nitro groups) act as acceptors. This "push-pull" electronic character strengthens intermolecular stacking through electrostatic complementarity.

Crystallographic Metrics of Stacking

In the solid state, IBT derivatives rarely stack in a perfect "sandwich" geometry due to Pauli repulsion. Instead, they adopt slipped-parallel or head-to-tail motifs.

MetricTypical RangeSignificance
Interplanar Distance 3.35 – 3.50 ÅIndicates strong electronic coupling. < 3.4 Å suggests significant orbital overlap.
Centroid-Centroid Distance 3.60 – 3.90 ÅAccounts for the "slip" required to align electron-poor and electron-rich regions.
Slippage Angle (

)
15° – 25°Determines the degree of offset. Critical for optimizing charge transport in semiconductors.
Interaction Energy -8 to -12 kcal/molHigh stability contribution, often exceeding single hydrogen bonds.

Case Study: 7-Nitro-2-phenylimidazo[2,1-b]benzothiazole X-ray diffraction analysis reveals that electron-withdrawing groups (EWG) like NO


 at the C7 position enhance stacking tightness.
  • Packing: Columns along the [100] axis.[1][2]

  • Distance: Interplanar spacing of 3.370 Å , significantly tighter than unsubstituted analogs.

  • Mechanism: The nitro group depletes electron density from the benzene ring, increasing attraction to the electron-rich imidazole ring of the neighbor (Donor-Acceptor Stacking).

Part 2: Experimental Protocols

Synthesis of IBT Scaffolds

Objective: Synthesize high-purity IBT derivatives suitable for single-crystal growth. Reaction Type: Hantzsch-type condensation.

Step-by-Step Methodology:

  • Reagents: Combine 2-amino-benzothiazole (1.0 equiv) with the appropriate

    
    -bromoacetophenone (1.1 equiv).
    
  • Solvent System: Use anhydrous Ethanol or n-Butanol .

    • Why: Polar protic solvents stabilize the transition state and facilitate the precipitation of the hydrobromide salt.

  • Reflux: Heat at reflux (78°C for EtOH) for 6–12 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Isolation: Cool to room temperature. Filter the precipitated solid (HBr salt).

  • Neutralization: Suspend the solid in water and neutralize with NaHCO

    
     or NH
    
    
    
    OH to liberate the free base.
  • Purification: Recrystallize from Ethanol/DMF mixtures. Crucial for removing amorphous impurities before crystal growth.

Crystal Engineering for Pi-Stacking

To analyze stacking, you must grow single crystals. The choice of solvent dictates the packing motif.

  • Method: Slow Evaporation.

  • Solvent A (Promotes Stacking): DMF or DMSO . These planar, polar solvents often intercalate or force the hydrophobic aromatic cores to stack to minimize solvent exposure (solvophobic effect).

  • Solvent B (Disrupts Stacking): Methanol . Strong H-bonding capability can compete with

    
    -stacking, leading to herringbone packing instead of columnar stacks.
    
Computational Validation: Hirshfeld Surface Analysis

Objective: Quantify the percentage contribution of


-

interactions to crystal stability.

Workflow:

  • Input: CIF file from XRD into CrystalExplorer.

  • Surface Generation: Map the

    
      surface.
    
    • Visual Cue: Look for red spots on the flat faces of the molecule. These indicate contacts shorter than the van der Waals radii sum (C...C contacts).

  • Shape Index Mapping:

    • Signature: Look for adjacent red and blue triangles (bow-tie patterns) on the surface. This specific topology is the "fingerprint" of

      
      -
      
      
      
      stacking.
  • Fingerprint Plot: Filter for C...C interactions. A spike or distinct region around

    
     Å confirms stacking.
    

Part 3: Functional Implications

Drug Development: The Tubulin Connection

The IBT scaffold is a known tubulin polymerization inhibitor . Its mechanism relies heavily on


-stacking.[3]
  • Target Site: The Colchicine Binding Site.

  • Mechanism: The planar IBT core inserts itself into a hydrophobic pocket lined by Valine and Leucine residues.

  • Stacking Partner: It often forms a T-shaped or parallel displaced stack with the aromatic ring of Tyr224 or Phe residues in the binding pocket.

  • Design Tip: Substituents at the 2-position (phenyl ring) should be planar to maintain the stacking interface. Bulky ortho-substituents can twist the ring, breaking planarity and reducing potency.

Optoelectronics: Fluorescence Quenching

In solution, IBT derivatives are highly fluorescent. In the solid state, this fluorescence is often quenched (Aggregation-Caused Quenching, ACQ).

  • Cause: Strong

    
    -
    
    
    
    stacking (distance < 3.5 Å) allows non-radiative energy transfer between excited states.
  • Engineering Fix: To restore fluorescence in the solid state, introduce bulky "spacer" groups (e.g., tert-butyl) to increase the stacking distance > 4.0 Å, disrupting the quenching pathway.

Part 4: Visualization & Logic[4]

Diagram 1: Crystal Engineering & Analysis Workflow

This workflow illustrates the path from synthesis to computational validation of the stacking interactions.

IBT_Workflow Synthesis Synthesis (Hantzsch Condensation) Purification Purification (Neutralization & Recrystallization) Synthesis->Purification Growth Crystal Growth (Slow Evaporation in DMF) Purification->Growth High Purity XRD Single Crystal XRD (Data Collection) Growth->XRD Single Crystal Metric_Analysis Geometric Analysis (Centroid Distances & Slippage) XRD->Metric_Analysis CIF File Hirshfeld Hirshfeld Surface (Shape Index & d_norm) XRD->Hirshfeld CIF File Metric_Analysis->Hirshfeld Correlate

Caption: Integrated workflow for synthesizing IBT crystals and validating pi-stacking interactions via XRD and Hirshfeld analysis.

Diagram 2: Structure-Activity Relationship (SAR) Logic

This logic tree guides the modification of the IBT scaffold for drug design versus materials science based on stacking requirements.

SAR_Logic Core IBT Scaffold Modification Drug Goal: Drug Potency (Tubulin Inhibition) Core->Drug Material Goal: Solid State Fluorescence (OLEDs/Sensors) Core->Material Planarity Maximize Planarity Drug->Planarity Twist Induce Twist/Steric Bulk Material->Twist EWG Add EWG (NO2, F) Enhances Stacking w/ Protein Planarity->EWG Result_Drug High Binding Affinity (Intercalation) EWG->Result_Drug Spacer Add t-Butyl / Alkyl Chains Prevents tight stacking Twist->Spacer Result_Mat High Quantum Yield (Avoids ACQ) Spacer->Result_Mat

Caption: Decision logic for tuning pi-stacking: Planarity enhances drug binding; steric bulk enhances solid-state emission.

References

  • Crystal structure of 7-nitro-2-phenylimidazo[2,1-b][1,3]benzothiazole. National Institutes of Health (PMC). [Link]

  • 3-Substituted 2-phenylimidazo[2,1-b]benzothiazoles: synthesis, anticancer activity, and inhibition of tubulin polymerization. PubMed. [Link]

  • Benzo[4,5]imidazo[2,1-b]thiazole-2-carbaldehyde. IUCrData. [Link]

  • Crystal structure and Hirshfeld surface analysis of 2,6-bis[1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl]pyridine. National Institutes of Health (PMC). [Link]

  • From Bench to Bedside: What Do We Know about Imidazothiazole Derivatives So Far? MDPI Molecules. [Link]

Sources

Technical Guide: Isosteres of Imidazo[2,1-b]thiazole in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold and the Strategy

The imidazo[2,1-b]thiazole scaffold represents a privileged bicyclic heterocycle in medicinal chemistry, most notably recognized in the anthelmintic and immunomodulator drug Levamisole .[1] Despite Levamisole's clinical success, its utility is limited by specific toxicities (e.g., agranulocytosis) and a narrow therapeutic window in certain oncological applications.

This guide explores the bioisosteric replacement strategies applied to this core scaffold. By systematically altering atoms (e.g., S


 O, C 

N) or fusing additional rings (benzofusion), researchers can modulate lipophilicity (logP), electronic distribution, and metabolic stability while retaining the pharmacophore's ability to interact with targets like tubulin , EGFR kinase , and Mycobacterium tuberculosis Pantothenate Synthetase (MTB PS) .

Structural Analysis & Isosteric Design Logic

The parent scaffold is a fused 5,5-bicyclic system. The bridgehead nitrogen is critical for maintaining planarity and electronic conjugation.

Core Isosteric Transformations

The following diagram illustrates the logical evolution from the parent scaffold to its key bioactive isosteres.

ScaffoldEvolution Parent Imidazo[2,1-b]thiazole (Parent: Levamisole) Iso1 Imidazo[2,1-b][1,3,4]thiadiazole (C-2 replaced by N) Parent->Iso1 Bioisosteric Replacement (CH -> N) Increases Polarity Iso2 Benzo[d]imidazo[2,1-b]thiazole (Benzofusion at C5-C6) Parent->Iso2 Benzofusion Increases Lipophilicity & Pi-Stacking Iso3 Imidazo[2,1-b]oxazole (S replaced by O) Parent->Iso3 Atom Swap (S -> O) Reduces molecular weight Alters H-bonding Iso4 Pyrimido[2,1-b]benzothiazole (Ring Expansion + Fusion) Iso2->Iso4 Ring Expansion (5,5 -> 6,5,6 system) Kinase Selectivity

Figure 1: Structural evolution of imidazo[2,1-b]thiazole isosteres. Nodes represent distinct chemical scaffolds derived via specific medicinal chemistry strategies.

Physicochemical Implications[2]
  • Imidazo[2,1-b][1,3,4]thiadiazole: Replacing the C-2 carbon with nitrogen introduces an additional hydrogen bond acceptor. This lowers logP compared to the parent thiazole, potentially improving water solubility and altering the metabolic profile by removing an oxidizable carbon center.

  • Benzo[d]imidazo[2,1-b]thiazole: Benzofusion extends the pi-system, enhancing affinity for hydrophobic pockets (e.g., ATP-binding sites in kinases) but significantly increasing lipophilicity, which may require solubilizing groups (e.g., piperazine tails) to maintain bioavailability.

Therapeutic Applications & Comparative Potency

The versatility of these isosteres allows them to target diverse biological pathways.

Key Biological Targets
  • Anticancer (Tubulin Polymerization): 2,6-Diaryl-imidazo[2,1-b][1,3,4]thiadiazoles mimic the pharmacophore of Combretastatin A-4, binding to the colchicine site of tubulin and causing G2/M cell cycle arrest.

  • Antitubercular (Pantothenate Synthetase): Benzo-fused derivatives inhibit MTB PS, a crucial enzyme for Vitamin B5 biosynthesis in Mycobacterium tuberculosis.

  • Kinase Inhibition (EGFR/VEGFR): Pyrimido-fused isosteres act as ATP-competitive inhibitors.

Comparative Activity Data

The table below summarizes quantitative data for key isosteres against their respective targets.

Scaffold TypeCompound IDTarget / MechanismPotency (IC50 / MIC)Ref
Imidazo[2,1-b]thiazole LevamisoleAlkaline Phosphatase / ImmunomodulationIn vivo dosage: 2.5 mg/kg[1]
Benzo[d]imidazo[2,1-b]thiazole Compound 5bcMTB Pantothenate Synthetase (Inhibitor)IC50: 0.53 ± 0.13 µM[2]
Imidazo[2,1-b][1,3,4]thiadiazole Compound 7Tubulin Polymerization (HeLa cells)IC50: 0.18 µM[3]
Pyrimido[2,1-b]benzothiazole Compound 8dEGFR Tyrosine KinaseIC50: 11.9 µM[4]

Detailed Experimental Protocols

This section details the synthesis of a core imidazo[2,1-b][1,3,4]thiadiazole scaffold and a validation assay for its anticancer potential.[2][3]

Chemical Synthesis: Hantzsch-Type Condensation

The most robust method for constructing this fused system involves the condensation of a 2-amino-1,3,4-thiadiazole with an


-haloketone.

Protocol:

  • Reagents:

    • 2-Amino-5-substituted-1,3,4-thiadiazole (1.0 equiv)

    • 
      -Bromoacetophenone (substituted) (1.0 equiv)
      
    • Solvent: Anhydrous Ethanol or DMF

    • Base: Sodium bicarbonate (

      
      ) or Triethylamine (optional, for neutralization)
      
  • Procedure:

    • Step 1 (Reflux): Dissolve the amine and bromide in ethanol. Heat the mixture to reflux (78°C) for 6–12 hours. Monitor via TLC (30% EtOAc/Hexane).

    • Step 2 (Precipitation): Cool the reaction mixture to room temperature. The hydrobromide salt of the product often precipitates.

    • Step 3 (Neutralization): Filter the solid and suspend in water. Neutralize with 10%

      
       solution to liberate the free base.
      
    • Step 4 (Purification): Recrystallize from ethanol/DMF mixture to yield the pure fused heterocycle.

SynthesisWorkflow Start Start: 2-Amino-1,3,4-thiadiazole + alpha-Bromoacetophenone Reflux Reflux in Ethanol (6-12 Hours, 78°C) Start->Reflux Check TLC Check (Disappearance of amine) Reflux->Check Check->Reflux Incomplete Precip Cool & Filter (Collect HBr salt) Check->Precip Complete Base Neutralize with 10% NaHCO3 (Liberate Free Base) Precip->Base Final Recrystallize (EtOH) Yield: Imidazo[2,1-b][1,3,4]thiadiazole Base->Final

Figure 2: Step-by-step synthetic workflow for the Hantzsch-type condensation to form the fused bicyclic scaffold.

Biological Validation: Tubulin Polymerization Assay

To confirm the mechanism of action for anticancer isosteres (specifically imidazo[2,1-b][1,3,4]thiadiazoles), a tubulin polymerization inhibition assay is the gold standard.

Protocol:

  • Preparation: Use a fluorescence-based tubulin polymerization kit (e.g., Cytoskeleton Inc.). Keep all reagents on ice.

  • Mixture: In a 96-well plate, add:

    • Buffer (80 mM PIPES pH 6.9, 2 mM

      
      , 0.5 mM EGTA).
      
    • GTP (1 mM).

    • Purified Tubulin protein (3 mg/mL).

    • Test Compound (dissolved in DMSO, varying concentrations: 0.1 – 10 µM).

  • Measurement:

    • Transfer plate to a fluorometer pre-warmed to 37°C.

    • Measure fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes.

  • Analysis:

    • Control: Paclitaxel (stabilizer, rapid polymerization) and Colchicine (inhibitor, flat line).

    • Result: Effective isosteres will suppress the fluorescence increase (polymerization curve) in a dose-dependent manner, similar to Colchicine.

References

  • Janssen, P. A. (1976). The Levamisole Story. Progress in Drug Research, 20, 347–383.

  • Sriram, D., et al. (2016).[4] Design, Synthesis and Biological Evaluation of Imidazo[2,1-b]thiazole and Benzo[d]imidazo[2,1-b]thiazole Derivatives as Mycobacterium Tuberculosis Pantothenate Synthetase Inhibitors.[4][5][6][7] Bioorganic & Medicinal Chemistry, 24(5), 1003-1013.

  • Kamal, A., et al. (2014). Synthesis and biological evaluation of imidazo[2,1-b][1,3,4]thiadiazole-linked oxindoles as potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3356-3360.

  • El-Sherbeny, M. A. (2000).[8] Synthesis of certain pyrimido[2,1-b]benzothiazole and benzothiazolo[2,3-b]quinazoline derivatives for in vitro antitumor and antiviral activities.[8] Arzneimittelforschung, 50(9), 848-853.[8]

Sources

Methodological & Application

Application Notes and Protocols: Kinetic Resolution of Secondary Alcohols Using Benzotetramisole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Enantiomerically Pure Secondary Alcohols

In the landscape of modern drug discovery and fine chemical synthesis, the stereochemical identity of a molecule is not a trivial detail but a critical determinant of its biological activity and safety profile. Secondary alcohols, in particular, are ubiquitous chiral building blocks found in a vast array of pharmaceuticals, agrochemicals, and natural products. The differential effects of enantiomers, where one may be therapeutic while the other is inactive or even harmful, necessitate the development of robust and efficient methods for their asymmetric synthesis.

Kinetic resolution (KR) of racemic secondary alcohols stands as a powerful and practical strategy to access these enantiomerically enriched compounds. This technique relies on the differential rate of reaction of the two enantiomers of a racemic substrate with a chiral catalyst or reagent, leading to the separation of the unreacted, slower-reacting enantiomer and the acylated, faster-reacting enantiomer. While enzymatic resolutions have been a mainstay, the quest for non-enzymatic catalysts with high selectivity, broad substrate scope, and operational simplicity remains a vibrant area of research.

This guide delves into the application of benzotetramisole (BTM) and its analogs, a class of highly effective isothiourea-based organocatalysts, for the kinetic resolution of secondary alcohols via enantioselective acylation.[1][2] Developed by the Birman group, these catalysts have demonstrated remarkable efficiency and enantioselectivity, offering a compelling alternative to traditional enzymatic methods.[1][3] We will explore the mechanistic underpinnings of this catalytic system, provide detailed protocols for its implementation, and present data to guide researchers in its application.

The Catalyst: Benzotetramisole and its Analogs

Benzotetramisole (BTM) is a benzannulated derivative of the commercially available pharmaceutical, tetramisole.[1][2][3][4] The fusion of the benzene ring to the tetramisole core introduces conformational rigidity and extends the π-system, which are crucial for high enantioselection.

A key analog, homobenzotetramisole (HBTM), features a six-membered tetrahydropyrimidine ring instead of the five-membered imidazoline ring in BTM. This structural modification leads to a different catalytic activity and selectivity profile, making HBTM particularly effective for certain classes of substrates, such as 2-aryl-substituted cycloalkanols.[5]

The choice between BTM and its analogs is therefore substrate-dependent, and screening of the catalyst is a recommended first step in methods development.

Mechanism of Action: The Catalytic Cycle

The catalytic cycle of benzotetramisole in the enantioselective acylation of a secondary alcohol is initiated by the reaction of the isothiourea catalyst with an acylating agent, typically a carboxylic anhydride, to form a highly reactive chiral N-acyl-isothiouronium ion. This intermediate is the key to the enantioselective transformation. One enantiomer of the racemic alcohol then preferentially attacks this activated acyl donor, leading to the formation of the corresponding ester and regeneration of the catalyst. The other enantiomer of the alcohol is left unreacted.

The enantiodiscrimination is believed to arise from non-covalent interactions, such as π-π stacking and cation-π interactions, between the chiral acyl-isothiouronium intermediate and the substrate.[5] The rigid, C2-symmetric-like environment created by the catalyst allows for a clear differentiation between the two enantiomers of the alcohol.

Catalytic Cycle of Benzotetramisole Catalyst Benzotetramisole (BTM) AcylIsothiouronium Chiral N-Acyl-Isothiouronium Ion Catalyst->AcylIsothiouronium + (R'CO)2O AcylatingAgent R'CO)2O AcylIsothiouronium->Catalyst + R-ROCOR' RacemicAlcohol Racemic Secondary Alcohol (R/S-ROH) FastReactingEnantiomer Fast-Reacting Enantiomer (R-ROH) RacemicAlcohol->FastReactingEnantiomer SlowReactingEnantiomer Slow-Reacting Enantiomer (S-ROH) RacemicAlcohol->SlowReactingEnantiomer FastReactingEnantiomer->AcylIsothiouronium (Enantiodetermining Step) EsterProduct Ester Product (R-ROCOR')

Figure 1: Proposed Catalytic Cycle for Benzotetramisole-Catalyzed Kinetic Resolution.

Experimental Protocols

Protocol 1: General Procedure for the Kinetic Resolution of a Secondary Alcohol

This protocol provides a general method for the kinetic resolution of a racemic secondary alcohol using benzotetramisole or its analogs. The specific catalyst, acylating agent, solvent, and temperature may require optimization for a particular substrate.

Materials:

  • Racemic secondary alcohol

  • (R)- or (S)-Benzotetramisole (BTM) or Homobenzotetramisole (HBTM) (1-5 mol%)

  • Acylating agent (e.g., acetic anhydride, isobutyric anhydride) (0.5-0.6 equivalents)

  • Anhydrous solvent (e.g., toluene, tert-amyl alcohol, CH2Cl2)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware, oven-dried

  • Magnetic stirrer and stir bar

  • TLC plates and developing chamber

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the racemic secondary alcohol (1.0 mmol) and the chiral catalyst (0.01-0.05 mmol, 1-5 mol%).

  • Solvent Addition: Add the anhydrous solvent (to achieve a substrate concentration of 0.1-0.5 M).

  • Initiation of Reaction: Cool the reaction mixture to the desired temperature (e.g., 0 °C, -20 °C, or room temperature) and add the acylating agent (0.5-0.6 mmol) dropwise.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until approximately 50% conversion is reached.

  • Quenching: Quench the reaction by adding a few drops of methanol.

  • Work-up: Concentrate the reaction mixture under reduced pressure. The residue can be purified by silica gel column chromatography to separate the acylated product from the unreacted alcohol.

  • Analysis: Determine the enantiomeric excess (ee) of the unreacted alcohol and the ester product by chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC). The selectivity factor (s) can be calculated from the conversion and the ee of the product and/or the unreacted starting material.

Protocol 2: Synthesis of (R)-Benzotetramisole

For researchers interested in preparing the catalyst, a scalable, chromatography-free synthesis has been reported.[4]

Materials:

  • 2-Chlorobenzothiazole

  • (R)-2-Phenylglycinol

  • N,N-Diisopropylethylamine (DIPEA)

  • 1,2-Dichlorobenzene

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Anhydrous dichloromethane (CH2Cl2)

  • Isopropanol

Procedure:

  • Step 1: Synthesis of (R)-2-((2-aminophenyl)thio)-1-phenylethan-1-ol: A mixture of 2-chlorobenzothiazole, (R)-2-phenylglycinol, and DIPEA in 1,2-dichlorobenzene is heated at reflux. The product is isolated by an extractive work-up.[4]

  • Step 2: Cyclization to (R)-Benzotetramisole: The amino alcohol from Step 1 is dissolved in anhydrous CH2Cl2 with TEA and cooled to 0 °C. Methanesulfonyl chloride is added, and the reaction is stirred before being treated with isopropanol and heated to reflux to effect cyclization. The product is isolated after an aqueous work-up.[4]

Performance Data

The following table summarizes the performance of benzotetramisole and its analogs in the kinetic resolution of various secondary alcohols. The selectivity factor (s) is a measure of the catalyst's ability to differentiate between the two enantiomers. Higher 's' values indicate better separation.

EntryCatalyst (mol%)SubstrateAcylating AgentSolventTemp (°C)sReference
1(R)-BTM (1)1-PhenylethanolAc2OToluene050[2]
2(R)-BTM (1)1-(1-Naphthyl)ethanolAc2OToluene0120[2]
3(R)-BTM (5)1-Phenyl-2-propyn-1-ol(i-PrCO)2Ot-AmylOH-4032[6][7]
4(R)-HBTM (1)trans-2-Phenyl-1-cyclohexanol(EtCO)2OToluene-2051[5]
5(R)-HBTM (1)1-Phenylpropanol(EtCO)2OCDCl3rt>100[5]

Troubleshooting and Key Considerations

  • Moisture Sensitivity: The reaction is sensitive to moisture, which can hydrolyze the acylating agent and the activated acyl-isothiouronium intermediate. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Catalyst Loading: While lower catalyst loadings are desirable, for slower reacting substrates, increasing the catalyst loading may be necessary to achieve a reasonable reaction rate.

  • Choice of Acylating Agent: The steric and electronic properties of the acylating agent can influence the selectivity. Anhydrides are generally preferred over acyl halides.

  • Solvent Effects: The polarity and coordinating ability of the solvent can impact the reaction rate and selectivity. Non-polar, aprotic solvents like toluene are often a good starting point.

  • Temperature: Lowering the reaction temperature generally leads to higher enantioselectivity, but at the cost of a slower reaction rate.

Conclusion

Benzotetramisole and its analogs have emerged as a powerful class of organocatalysts for the kinetic resolution of secondary alcohols. Their high selectivity, broad substrate scope, and operational simplicity make them a valuable tool for accessing enantiomerically enriched chiral building blocks. The mechanistic understanding of this catalytic system continues to evolve, paving the way for the design of even more efficient and selective catalysts. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to successfully implement this technology in their synthetic endeavors.

References

  • Birman, V. B., & Guo, L. (2006). Kinetic resolution of propargylic alcohols catalyzed by benzotetramisole. Organic Letters, 8(21), 4859–4861. [Link]

  • Birman, V. B., & Guo, L. (2006). Kinetic resolution of propargylic alcohols catalyzed by benzotetramisole. PubMed. [Link]

  • Birman, V. B., & Li, X. (2006). Benzotetramisole: A remarkably enantioselective acyl transfer catalyst. Organic Letters, 8(7), 1351–1354. [Link]

  • Izquierdo, J., & Pericàs, M. A. (2015). A Recyclable, Immobilized Analogue of Benzotetramisole for Catalytic Enantioselective Domino Michael Addition/Cyclization Reactions in Batch and Flow. ACS Catalysis, 5(12), 7247-7254. [Link]

  • Birman, V. B., et al. (2008). Homobenzotetramisole: An Effective Catalyst for Kinetic Resolution of Aryl-Cycloalkanols. Organic Letters, 10(5), 881–884. [Link]

  • Yang, X., & Birman, V. B. (2009). Homobenzotetramisole-Catalyzed Kinetic Resolution of α–Aryl-, α–Aryloxy-, and α–Arylthioalkanoic Acids. Advanced Synthesis & Catalysis, 351(1-2), 261-265. [Link]

  • Birman, V. B., et al. (2010). Benzotetramisole-Catalyzed Dynamic Kinetic Resolution of Azlactones. Organic Letters, 12(4), 892-895. [Link]

  • Yang, X., & Birman, V. B. (2009). Homobenzotetramisole-Catalyzed Kinetic Resolution of α-Aryl-, α-Aryloxy-, and α-Arylthioalkanoic Acids. SciSpace. [Link]

  • Birman, V. B. (2025, August 10). Benzotetramisole: A Remarkably Enantioselective Acyl Transfer Catalyst. Request PDF. [Link]

  • Birman, V. B., & Li, X. (2006). Benzotetramisole: a remarkably enantioselective acyl transfer catalyst. PubMed. [Link]

  • Li, X., et al. (2012). Kinetic Resolution of Secondary Alcohols Using Amidine-Based Catalysts. The Journal of Organic Chemistry, 77(4), 1722-1737. [Link]

  • Bumbu, V. D., & Birman, V. B. (2011). Kinetic Resolution of N-Acyl-β-Lactams via Benzotetramisole-Catalyzed Enantioselective Alcoholysis. Journal of the American Chemical Society, 133(34), 13266-13269. [Link]

  • Birman, V. B., et al. (2008). Homobenzotetramisole: An Effective Catalyst for Kinetic Resolution of Aryl-Cycloalkanols. Organic Letters, 10(5), 881-884. [Link]

  • Unknown. (n.d.). Homobenzotetramisole: An Effective Catalyst for Kinetic Resolution of Aryl-Cycloalkanols. Semantic Scholar. Retrieved from [Link]

  • Bode Research Group. (2015). OC VI (HS 2015). ETH Zurich. Retrieved from [Link]

Sources

Application Note: 2-Phenylimidazo[2,1-b][1,3]benzothiazole (PIBT) as an Electron Acceptor for OLEDs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the application of 2-Phenylimidazo[2,1-b][1,3]benzothiazole (PIBT) and its derivatives as high-performance electron acceptors in Organic Light-Emitting Diodes (OLEDs).

While the imidazo[2,1-b]benzothiazole scaffold is historically recognized in medicinal chemistry for its bioactive properties, its rigid, planar, and electron-deficient nature has repositioned it as a critical building block in optoelectronics. Specifically, PIBT functions as a robust Electron Transport Material (ETM) and a high-triplet-energy Host Material for phosphorescent and Thermally Activated Delayed Fluorescence (TADF) emitters.

Key Technical Advantages:

  • Deep LUMO Energy: Facilitates efficient electron injection from the cathode.

  • High Electron Mobility: Planar fused-ring structure promotes strong

    
    -
    
    
    
    stacking.
  • Thermal Stability: High glass transition temperatures (

    
    C) prevent morphological degradation.
    

Material Characterization & Mechanism

Electronic Structure

The PIBT core features a fused tricyclic system containing a bridgehead nitrogen atom. This nitrogen, along with the thiazole sulfur, imparts significant electron-deficiency to the scaffold, lowering the Lowest Unoccupied Molecular Orbital (LUMO).

  • LUMO Level: Typically -2.8 eV to -3.2 eV (tunable via phenyl ring substitution).

  • HOMO Level: Typically -5.8 eV to -6.2 eV (deep HOMO blocks holes, confining excitons to the EML).

  • Triplet Energy (

    
    ):  High 
    
    
    
    (~2.6–3.0 eV) makes it suitable as a host for green and red emitters, preventing reverse energy transfer.
Synthesis & Purity Logic

The synthesis typically involves the condensation of 2-aminobenzothiazole with 2-bromoacetophenone (phenacyl bromide). For OLED applications, sublimation grade purity (>99.9%) is non-negotiable to prevent trap states.

Visualization: Synthesis & Material Selection Workflow

SynthesisWorkflow Start Raw Materials: 2-Aminobenzothiazole + 2-Bromoacetophenone Reaction Condensation Reaction (Reflux in Ethanol/DMF) Start->Reaction Hantzsch-type cyclization Intermediate Crude PIBT Precipitate Reaction->Intermediate Precipitation Purification Recrystallization (Ethanol/Toluene) Intermediate->Purification Remove salts/organics Sublimation Vacuum Sublimation (10^-6 Torr, Gradient Temp) Purification->Sublimation Critical for OLEDs QC Quality Control: NMR, HPLC, CV, TGA Sublimation->QC Final Verification

Figure 1: Synthesis and purification workflow ensuring electronic-grade PIBT.

Protocol 1: Thin-Film Characterization

Before full device fabrication, the charge transport properties of PIBT must be validated via "Electron-Only Devices" (EODs).

Objective

Determine electron mobility (


) using the Space-Charge Limited Current (SCLC) method.
Materials
  • Substrate: Pre-patterned Indium Tin Oxide (ITO) glass.

  • PIBT: Sublimed grade.

  • Cathode: LiF/Al.

Methodology
  • Cleaning: Sonicate ITO substrates in detergent, deionized water, acetone, and isopropanol (15 min each). UV-Ozone treat for 20 min.

  • Deposition: Load PIBT into a Knudsen cell in a high-vacuum chamber (

    
     Torr).
    
  • EOD Architecture: Fabricate the stack: ITO / Al (20 nm) / PIBT (100 nm) / LiF (1 nm) / Al (100 nm) .

    • Note: The bottom Al layer blocks hole injection from ITO, ensuring only electrons flow.

  • Testing: Apply voltage (0–10 V) and measure current density (

    
    ).
    
  • Analysis: Fit the

    
     curve to the Mott-Gurney law:
    
    
    
    
    • Where

      
       is thickness (100 nm) and 
      
      
      
      (organic semiconductor dielectric constant).

Acceptance Criteria:

  • 
     at an electric field of 
    
    
    
    V/cm.

Protocol 2: OLED Device Fabrication

This protocol describes using PIBT as an Electron Transport Layer (ETL) in a standard green phosphorescent OLED.

Device Architecture
  • Anode: ITO (150 nm)

  • Hole Injection Layer (HIL): HAT-CN (10 nm)

  • Hole Transport Layer (HTL): TAPC (40 nm)

  • Emissive Layer (EML): CBP doped with Ir(ppy)

    
     (10 wt%, 30 nm)
    
  • Electron Transport Layer (ETL): PIBT (30 nm)

  • Electron Injection Layer (EIL): LiF (1 nm)

  • Cathode: Al (100 nm)

Visualization: Energy Level Alignment

EnergyLevels ITO Anode ITO (-4.8 eV) HTL LUMO -2.0 eV HTL (TAPC) HOMO -5.5 eV ITO->HTL Hole Inj. EML LUMO -2.4 eV EML (Host:Dopant) HOMO -6.0 eV HTL->EML Hole Trans. ETL LUMO -3.0 eV ETL (PIBT) HOMO -6.1 eV ETL->EML Elec. Trans. ETL->EML Hole Blocking Cathode Cathode Al (-4.3 eV) Cathode->ETL Elec. Inj.

Figure 2: Energy level diagram highlighting PIBT's role in facilitating electron injection (step-down from cathode) and blocking holes (deep HOMO).

Step-by-Step Fabrication Procedure
  • Substrate Preparation:

    • Clean ITO glass as per Protocol 3.3.

    • Critical: Transfer immediately to the vacuum chamber to prevent carbon contamination.

  • Vacuum Deposition (Thermal Evaporation):

    • Base pressure:

      
       Torr.
      
    • HIL/HTL: Deposit HAT-CN (0.5 Å/s) and TAPC (1.0 Å/s).

    • EML: Co-deposit CBP (Host) and Ir(ppy)

      
       (Dopant). Calibrate rates to achieve 10:1 ratio (e.g., Host at 1.0 Å/s, Dopant at 0.1 Å/s).
      
    • ETL (PIBT): Deposit PIBT at 1.0–2.0 Å/s .

      • Caution: Monitor the crucible temperature. PIBT has a high melting point; ensure steady rate to avoid "spitting" of material.

    • Cathode: Deposit LiF (0.1 Å/s) followed by Al (5.0 Å/s) through a shadow mask.

  • Encapsulation:

    • Perform in a Nitrogen-filled glovebox (

      
       ppm, 
      
      
      
      ppm).
    • Use UV-curable epoxy and a glass cover slip to seal the active area.

Performance Metrics & Data Analysis

Summarize device performance using the following standard metrics.

MetricSymbolUnitTarget Value (PIBT-based)Significance
Turn-on Voltage

V3.0 – 3.5 VIndicates injection barrier height. Lower is better.
Current Efficiency CEcd/A> 40 cd/A (Green PhOLED)Indicates charge balance efficiency within the EML.
External Quantum Efficiency EQE%> 15%Ratio of emitted photons to injected electrons.
Roll-off -%< 20% at 1000 cd/m²Measures stability of efficiency at high brightness.
Troubleshooting Guide
  • Issue: High Turn-on Voltage (

    
     V).
    
    • Cause: Large injection barrier between Cathode and PIBT.

    • Solution: Verify LiF thickness (must be ultra-thin, <1 nm) or consider doping PIBT with Liq or Cs

      
      CO
      
      
      
      (n-doping) to form an ohmic contact.
  • Issue: Low Efficiency (High current, low light).

    • Cause: Exciton quenching or poor hole blocking.

    • Solution: PIBT HOMO might be too shallow for the specific EML used. Ensure PIBT HOMO is at least 0.2 eV deeper than the EML Host HOMO.

References

  • Imidazo[2,1-b]benzothiazole Derivatives: Synthesis and properties of 2-phenylimidazo[2,1-b][1,3]benzothiazole. AIP Publishing. 1[2][1][3][4][5][6][7][8]

  • Structural Analysis: 7-Nitro-2-phenylimidazo[2,1-b][1,3]benzothiazole crystal structure and planarity. National Institutes of Health (PMC). 9[2][3][4][5][6][8]

  • OLED Host Application: 5H-Benzo[d]benzo[4,5]imidazo[2,1-b][1,3]thiazine as a Novel Electron-Acceptor Cored High Triplet Energy Bipolar Host. Frontiers in Chemistry.[10] 6[2][3][4][5][6][8]

  • Electronic Properties: Comparative Study of the Optoelectronic Properties of Benzothiazole Derivatives. MJFAS. 11

  • Benzothiadiazole Context: Rationally employing 2,1,3-benzothiadiazole as input to design a highly efficient red TADF emitter. Royal Society of Chemistry.[7] 7[2][3][4][5][6][7][8]

Sources

Troubleshooting & Optimization

Technical Support Guide: Purification of Imidazo[2,1-b]benzothiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Recrystallization Solvents & Purification Protocols Ticket ID: CHEM-SUP-8821 Status: Open Analyst: Senior Application Scientist

Executive Summary & Chemical Context

User Query: "I am struggling to purify imidazo[2,1-b]benzothiazole derivatives. The crude product often oils out or retains color.[1] What are the optimal solvent systems?"

Technical Insight: The imidazo[2,1-b]benzothiazole scaffold is a fused tricyclic system. Its purification is often complicated by two factors:

  • 
     Stacking:  The planar aromatic nature leads to high lattice energy, making the crystals difficult to dissolve without high heat.
    
  • Basic Nitrogen: The imidazole nitrogen (N-4 position) creates specific polarity issues and can trap acidic impurities.

This guide provides a validated solvent selection matrix and troubleshooting workflows to resolve these specific issues.

Solvent Selection Matrix

Logic: Selection depends heavily on the substituents at the C-2 and C-3 positions. Use this decision matrix to select your primary solvent system.

Substituent TypePrimary Solvent SystemSecondary (Co-solvent)Mechanism of Action
Unsubstituted / Alkyl Ethanol (Abs.) WaterStandard: Moderate polarity dissolves the core at reflux; cooling forces crystallization.
Aryl (Phenyl, Tolyl) DMF or DMSO Water / EthanolHigh Solvency: Aryl groups increase planarity and insolubility. DMF disrupts

-stacking.
Halogenated (Cl, Br) Ethanol / CHCl

HexaneHalogen Bonding: Chloroform aids in dissolving the halogenated lattice; hexane acts as the anti-solvent.
Nitro / Polar Groups Acetic Acid WaterProtonation: Weakly acidic media can help solubilize the basic imidazole nitrogen during heating.
Lipophilic Chains Ethyl Acetate Hexane / Pet. EtherVan der Waals: Non-polar chains require non-polar media to prevent "oiling out."
Visual Guide: Solvent Decision Tree

SolventSelection Start Analyze Substituents CheckAryl Is there an Aryl Group (Phenyl/Naphthyl)? Start->CheckAryl CheckPolar Are there Polar Groups (NO2, OH, NH2)? CheckAryl->CheckPolar No SolventDMF System: DMF + Water (Dropwise addition) CheckAryl->SolventDMF Yes (Low Solubility) CheckLipophilic Long Alkyl Chains? CheckPolar->CheckLipophilic No SolventAcid System: Glacial AcOH + Water CheckPolar->SolventAcid Strongly Polar SolventEtOH System: Ethanol (95-100%) CheckLipophilic->SolventEtOH No (Standard) SolventEtOAc System: EtOAc + Hexane CheckLipophilic->SolventEtOAc Yes

Figure 1: Decision logic for selecting the initial recrystallization solvent based on chemical structure.

Troubleshooting: The "Oiling Out" Phenomenon

The Issue: Upon cooling, the product separates as a separate liquid phase (oil) rather than a solid crystal. This is the most common failure mode for this scaffold.

Root Cause:

  • Freezing Point Depression: Impurities lower the melting point of your product below the boiling point of the solvent.

  • Supersaturation: Rapid cooling traps the compound in a metastable liquid state.

Rescue Protocol: The "Seeding & Re-heat" Method
  • Re-dissolve: Return the oiled mixture to reflux. Add a small amount of the "good" solvent (e.g., Ethanol) until the oil dissolves completely.

  • Trace Seed: Add a micro-spatula tip of crude solid (if available) or scratch the glass wall at the air-liquid interface.

  • Insulated Cooling: Place the flask on a cork ring and cover with a beaker. Do not use an ice bath yet.

  • The Cloud Point: Wait for the solution to turn cloudy. If oil droplets form again, reheat immediately and add slightly more solvent.[1]

Visual Guide: Oiling Out Rescue Workflow

OilingOut Problem Product Oils Out Step1 Reheat to Reflux Problem->Step1 Step2 Add Good Solvent (+10% Volume) Step1->Step2 Decision Is Solution Clear? Step2->Decision Decision->Step1 No (Still Oily) Step3 Scratch Glass / Seed Decision->Step3 Yes Step4 Slow Cool (Cork Ring) Step3->Step4 Step4->Problem Oils again Success Crystallization Step4->Success

Figure 2: Step-by-step workflow to recover a crystallization batch that has oiled out.

Standard Operating Procedure (SOP)

Objective: Purification of 2-phenylimidazo[2,1-b]benzothiazole (Standard Model).

Reagents:

  • Crude Product (1.0 g)

  • Ethanol (Abs. or 95%)

  • Activated Charcoal (Optional for decolorization)

Protocol:

  • Dissolution: Place 1.0 g of crude solid in an Erlenmeyer flask. Add 10 mL Ethanol.

  • Reflux: Heat to boiling on a hot plate/stirrer.

    • Checkpoint: If solid remains, add Ethanol in 2 mL increments. Stop when only minimal insoluble particles (impurities) remain.

  • Decolorization (Optional): If the solution is dark brown/black, remove from heat, add 50 mg activated charcoal, and reflux for 2 mins. Filter hot through Celite.

  • Crystallization: Allow the filtrate to cool to room temperature undisturbed (approx. 30 mins).

    • Observation: Look for needle-like crystals.

  • Finishing: Cool in an ice bath (0°C) for 15 mins to maximize yield. Filter via Buchner funnel. Wash with cold Ethanol (2 x 2 mL).

Data Validation (Expected Results):

ParameterAcceptance CriteriaNotes
Appearance White to pale yellow needlesDark color indicates oxidation or tar retention.
Melting Point Sharp range (2-3°C)Broad range (>5°C) indicates wet solvent or impurity.
TLC (Hex/EtOAc) Single spot,

Impurities usually stay at baseline or move with solvent front.

Frequently Asked Questions (FAQ)

Q: My product is not dissolving in boiling ethanol. What now? A: Switch to DMF (Dimethylformamide) . Dissolve the solid in the minimum amount of hot DMF. Once dissolved, add water dropwise until a persistent turbidity (cloudiness) appears. Heat briefly to clear it, then let it cool. This "solvent/anti-solvent" method is powerful for rigid aromatics.

Q: Can I use Acetone? A: Generally, no . Acetone evaporates too quickly and often solubilizes the impurities too well, leading to a sticky gum rather than crystals.

Q: I have a colored impurity that won't go away. A: Imidazo[2,1-b]benzothiazoles can trap colored oligomers. If charcoal fails, perform a silica plug filtration . Dissolve the crude in


, pass it through a short pad of silica gel, evaporate, and then recrystallize.

References

  • Synthesis and Biological Evaluation: Singh, Y., et al. "Synthesis, spectral studies and biological activity of 2, 3-disubstituted imidazo [2, 1-b] benzothiazole derivatives."[2] Indian Journal of Pharmaceutical and Biological Research, 2018.[2]

  • Solvent Effects on Heterocycles: Emami, L., et al. "Solubility of Benzodiazepine Derivatives in DMF and THF." Der Pharma Chemica, 2011.[3] (Contextual reference for fused nitrogen heterocycle solubility).

  • General Recrystallization Troubleshooting: "Oiling Out in Crystallization." Mettler Toledo Technical Resources.

  • Microwave Assisted Synthesis: Mukku, N., & Maiti, B. "On water catalyst-free synthesis of benzo[d]imidazo[2,1-b]thiazoles..." RSC Advances, 2020.

Sources

Technical Support Center: Vilsmeier-Haack Formylation of Benzothiazoles

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical support guide for the Vilsmeier-Haack formylation of benzothiazole derivatives. This powerful reaction is a cornerstone for introducing a formyl group onto the benzothiazole scaffold, a key step in the synthesis of numerous pharmaceutical intermediates and biologically active compounds. However, its success is highly sensitive to substrate reactivity and reaction conditions.

This guide is designed to move beyond simple protocols. It provides a deeper understanding of the reaction's mechanics, offering causal explanations for common challenges and data-driven strategies for optimization. Whether you are troubleshooting a low-yielding reaction or developing a new synthetic route, this resource will equip you with the insights needed for success.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions about the reaction, providing the essential knowledge needed to plan your experiments effectively.

Q1: What is the Vilsmeier-Haack reaction, and why is it applied to benzothiazoles?

The Vilsmeier-Haack (V-H) reaction is a versatile method for formylating electron-rich aromatic and heteroaromatic compounds.[1][2][3] It utilizes a "Vilsmeier reagent," an electrophilic chloroiminium salt, which is typically generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃).[4][5][6][7]

For benzothiazoles, this reaction is particularly valuable because the resulting formyl group (-CHO) is a synthetic linchpin. It can be readily converted into other functional groups or used in condensation reactions to build more complex heterocyclic systems, which are prevalent in medicinal chemistry.[8]

Q2: What is the reaction mechanism and where does formylation occur on the benzothiazole ring?

Understanding the mechanism is critical for troubleshooting. The process occurs in two main stages:

  • Vilsmeier Reagent Formation: DMF, a weak nucleophile, attacks the electrophilic phosphorus atom of POCl₃. A subsequent rearrangement and elimination of a phosphate byproduct generates the highly electrophilic N,N-dimethylchloroiminium ion—the active Vilsmeier reagent.[3][7]

  • Electrophilic Aromatic Substitution: The benzothiazole ring, acting as a nucleophile, attacks the Vilsmeier reagent. The benzothiazole system is considered moderately electron-rich. The subsequent attack occurs on the benzene portion of the scaffold, not the thiazole ring. The resulting iminium salt intermediate is then hydrolyzed during the aqueous work-up to yield the final aryl aldehyde.[9][10]

Regioselectivity is governed by the electronic properties of the benzothiazole nucleus and any existing substituents. Formylation typically occurs at the C6 position, which is para to the activating thiazole nitrogen. However, the presence of other strong directing groups on the benzene ring can influence the final position.

Vilsmeier_Haack_Mechanism Figure 1: Vilsmeier-Haack Mechanism on Benzothiazole cluster_0 Reagent Formation cluster_1 Electrophilic Substitution & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Iminium_Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Intermediate Attack by Arene Benzothiazole Substituted Benzothiazole Benzothiazole->Iminium_Intermediate + Vilsmeier Reagent Aldehyde Formylated Benzothiazole Iminium_Intermediate->Aldehyde + H₂O (Work-up) Troubleshooting_Workflow Figure 2: Troubleshooting Workflow Start Start: Low or No Yield Substrate Is the substrate electron-rich (EDG)? Start->Substrate Reagents Are reagents anhydrous & fresh? Substrate->Reagents Yes Sol_Substrate Solution: Increase temp & excess reagent. Consider substrate modification. Substrate->Sol_Substrate No Temp Was temperature screened (e.g., 0-100°C)? Reagents->Temp Yes Sol_Reagents Solution: Use flame-dried glassware. Use fresh/anhydrous reagents. Reagents->Sol_Reagents No Stoich Was sufficient excess of V-H reagent used? Temp->Stoich Yes Sol_Temp Solution: Start at 0°C, then warm to RT, then heat incrementally (e.g., 60, 80, 100°C). Temp->Sol_Temp No Sol_Stoich Solution: Increase V-H reagent to 3-5 eq. for neutral/deactivated substrates. Stoich->Sol_Stoich No Success Reaction Optimized Stoich->Success Yes Sol_Substrate->Reagents Sol_Reagents->Temp Sol_Temp->Stoich Sol_Stoich->Start Re-evaluate

Caption: Figure 2: Troubleshooting Workflow.

References

  • The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Derivatives. Benchchem.
  • Application Notes and Protocols: A Step-by-Step Guide for the In Situ Preparation of Vilsmeier Reagent. Benchchem.
  • Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. DOI:10.1039/D3RA04309F.
  • Vilsmeier-Haack Reaction. J&K Scientific LLC.
  • Vilsmeir Haack Reaction | PDF | Acid | Amide. Scribd.
  • Vilsmeier-Haack reaction: Significance and symbolism. (2025).
  • Vilsmeier-Haack Reaction. Chemistry Steps. (2023).
  • Vilsmeier-Haack Reaction. Organic Chemistry Portal.
  • Vilsmeier-Haack Reaction - YouTube. (2021).
  • Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. (2023).
  • Vilsmeier–Haack reaction. Wikipedia.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Vilsmeier-Haack Reaction Technical Support Center. Benchchem.
  • Having some troubles with a Vislmeier-Haack reaction. Reddit. (2021).
  • Synthesis of biologically active derivatives of 2-aminobenzothiazole. PMC - NIH. (2021).
  • Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. PMC.
  • Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives. PMC. (2022).
  • Troubleshooting guide for the Vilsmeier-Haack formylation of 3-Methylpyrazole. Benchchem.
  • Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Mettler Toledo.

Sources

Technical Support Center: Separation of Imidazo[2,1-b]benzothiazole Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Method Development & Troubleshooting

Executive Summary & Chemical Context

Welcome to the Separation Science Technical Support Center. You are likely here because you are facing challenges separating isomers of imidazo[2,1-b]benzothiazole derivatives. These fused heterocyclic compounds present unique chromatographic challenges due to two main factors:

  • Basicity: The bridgehead nitrogen (and the imidazole ring) is basic (

    
    ), leading to severe peak tailing on residual silanols.
    
  • Structural Similarity:

    • Regioisomers: Synthetic pathways often yield mixtures of 2- and 3-substituted isomers which have identical mass and similar polarity.

    • Enantiomers: Chiral centers in the side chains (e.g., Levamisole analogs) require high-specificity chiral selectors.

This guide provides self-validating protocols for both scenarios.

Method Development: Regioisomer Separation (Achiral)

Objective: Separate positional isomers (e.g., 2-substituted vs. 3-substituted) or impurities.

The "Pi-Selectivity" Strategy

Standard C18 columns often fail to resolve regioisomers of this scaffold because the hydrophobicity (


) is nearly identical. You must exploit the 

-

interactions of the fused benzothiazole ring.

Recommended Column: Phenyl-Hexyl or Pentafluorophenyl (PFP). Mechanism: The aromatic ring in the stationary phase interacts differently with the electron density of the 2- vs 3-isomer, creating separation based on electronic shape rather than just boiling point/hydrophobicity.

Standard Operating Procedure (SOP-ACH-01)
ParameterSpecificationRationale
Column Phenyl-Hexyl (e.g., Kinetex, XSelect) or PFP Maximizes

-

selectivity for regioisomers.
Dimensions 150 x 4.6 mm, 3.5 µm or 5 µmBalance between resolution (

) and backpressure.
Mobile Phase A 10 mM Ammonium Formate (pH 3.8)Low pH suppresses silanol ionization; buffer maintains ionic strength.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks than MeOH for this scaffold.
Gradient 5% B to 95% B over 20 minGeneric screening gradient.
Flow Rate 1.0 mL/minStandard flow.[1]
Temp 30°C - 40°CHigher temp improves mass transfer and reduces tailing.

Method Development: Enantiomer Separation (Chiral)[2][3][4]

Objective: Resolve enantiomers (e.g.,


- vs 

- isomers of substituted derivatives).
The "Polysaccharide" Strategy

Imidazo[2,1-b]benzothiazoles separate best on Amylose or Cellulose carbamate derivatives. The "Coated" phases (AD/OD types) are standard, but "Immobilized" phases (IA/IB) allow for wider solvent compatibility (e.g., DCM/THF) to solubilize these often poorly soluble compounds.

Standard Operating Procedure (SOP-CHI-02)
ParameterSpecificationRationale
Column Chiralpak AD-H (Amylose) or Chiralcel OD-H (Cellulose)Industry standards for fused heterocycles.
Mode Normal Phase (NP)Generally provides higher selectivity (

) than Reverse Phase.
Mobile Phase Hexane / Isopropanol (90:10 v/v)IPA is the hydrogen-bonding modulator.
Additive (Critical) 0.1% Diethylamine (DEA) MANDATORY. Blocks active sites to prevent tailing of the basic nitrogen.
Flow Rate 1.0 mL/min
Detection UV 254 nm or 280 nmBenzothiazole core has strong UV absorption.

Troubleshooting Guide (FAQs)

Issue 1: Severe Peak Tailing ( )

Diagnosis: The basic nitrogen in the imidazo-ring is interacting with acidic silanols on the silica surface. Solution Workflow:

TailingFix cluster_NP Normal Phase (Chiral) cluster_RP Reverse Phase (Achiral) Start Problem: Peak Tailing (Tf > 1.5) CheckMode Check Separation Mode Start->CheckMode NP_Add Is DEA/TEA added? CheckMode->NP_Add NP RP_pH Check pH CheckMode->RP_pH RP Add_Yes Increase DEA to 0.2% or switch to Ethanol NP_Add->Add_Yes Yes Add_No Add 0.1% DEA immediately NP_Add->Add_No No pH_Low Is pH < 3.0? RP_pH->pH_Low pH_High Use High pH (pH 9-10) (Requires Hybrid Silica) pH_Low->pH_High No (pH is neutral) Add 10mM Buffer Add 10mM Buffer pH_Low->Add 10mM Buffer Yes

Figure 1: Decision tree for troubleshooting peak tailing in basic heterocycles.

Issue 2: Loss of Chiral Resolution

User Question: "My Chiralpak AD-H column worked last week, but now the peaks have merged. Why?" Expert Answer: This is often caused by "Memory Effect" or solvent incompatibility.

  • Did you use an incompatible solvent? (e.g., Ethyl Acetate, DCM, THF on a coated column like AD-H). If yes, the column is irreversibly damaged.

  • Did you switch mobile phases? If you switched from RP to NP, you must flush with Ethanol (miscible with both) first.

  • Regeneration: Flush with 100% Ethanol (0.5 mL/min for 3 hours) to strip adsorbed contaminants, then re-equilibrate with Hexane/IPA.

Issue 3: Variable Retention Times

User Question: "The retention time (


) drifts by 0.5 min every injection."
Expert Answer: 
  • In Normal Phase: This is usually Water/Moisture accumulation. Hexane is hygroscopic.

    • Fix: Use "half-saturated" Hexane or add exactly 0.1% water to the mobile phase to pin the silica hydration level.

  • In Reverse Phase: This is usually Temperature fluctuation or pH instability.

    • Fix: Use a column oven (set to 35°C) and ensure buffer capacity is >10 mM.

Comparative Data: Mobile Phase Screening

The table below summarizes the effect of modifiers on the separation of a model imidazo[2,1-b]benzothiazole derivative (Levamisole analog).

Mobile Phase CompositionColumnResolution (

)
Tailing Factor (

)
Notes
Hexane/IPA (90:10) Chiralcel OD-H1.22.1 (Poor)No basic modifier; severe tailing.
Hexane/IPA/DEA (90:10:0.1) Chiralcel OD-H2.4 1.1 (Excellent) DEA masks silanols; baseline separation.
Hexane/EtOH/DEA (90:10:0.1) Chiralcel OD-H1.81.1Ethanol is a stronger solvent;

decreases,

drops.
ACN/Water (60:40) C18 (Achiral)0.0N/ACo-elution of regioisomers.
ACN/Water (60:40) Phenyl-Hexyl1.6 1.2

-

interaction resolves regioisomers.

References

  • Podolska, M. et al. (2017).[2] "HPLC Method for Separating Enantiomers of Imidazole Derivatives." Acta Poloniae Pharmaceutica.

    • Relevance: Establishes the necessity of DEA additives for imidazole-based separ
  • Sielc Technologies. (2024). "Separation of 2-Mercaptobenzothiazole on Newcrom R1." Application Notes.

    • Relevance: Demonstrates reverse-phase behavior of the benzothiazole core and the utility of mixed-mode/low-silanol columns.
  • Phenomenex. (2025).[3] "How to Reduce Peak Tailing in HPLC." Technical Guide.

    • Relevance: Authoritative guide on silanol interactions with basic compounds and pH management.
  • Daicel Chiral Technologies. (2024). "Polysaccharide Stationary Phases Instruction Manual." Chiraltech.

    • Relevance: Defines solvent compatibility limits for Coated vs. Immobilized columns (AD-H vs IA).

Sources

Technical Support Center: Stability of 2-Phenylimidazo[2,1-b][1,3]benzothiazole

[1]

Executive Summary

2-Phenylimidazo[2,1-b][1,3]benzothiazole is a fused tricyclic heterocycle characterized by high thermal and chemical stability due to its aromatic 10-

1

The most common user-reported "instability" is actually a solubility event (salt precipitation) or a spectroscopic artifact (protonation-induced fluorescence quenching), rather than chemical degradation. This guide distinguishes between physical changes and true chemical decomposition.[1]

Module 1: Troubleshooting Logic & Diagnostics

Before altering your protocol, determine if you are observing Precipitation , Spectral Shift , or Chemical Loss .

Interactive Troubleshooting Flowchart

TroubleshootingFlowStartObservation in Acidic MediaPrecipitationSolid/Haze FormationStart->PrecipitationSpectralChangeLoss of Fluorescence/UV ShiftStart->SpectralChangeChemLossLoss of Peak Area (HPLC)Start->ChemLossCheckSolubilityIs acid conc. > 0.1 M?Precipitation->CheckSolubilityCheckRevReversible with Base?SpectralChange->CheckRevCheckOxidationIs acid oxidizing?(HNO3, H2SO4 + Peroxide)ChemLoss->CheckOxidationSaltIssueCommon Salt Effect(Hydrobromide/chloride precipitation)CheckSolubility->SaltIssueYes (Salting out)CheckSolubility->SaltIssueNo (Low intrinsic solubility)CheckOxidation->SaltIssueNo (Sample crashed out)DegradationS-Oxidation or Nitration(True Degradation)CheckOxidation->DegradationYesProtonationProtonation Quenching(Not Degradation)CheckRev->ProtonationYesCheckRev->DegradationNo

Figure 1: Decision tree for distinguishing physical solubility issues from chemical instability.

Module 2: Chemical Stability & Reactivity

The Protonation Mechanism (Not Degradation)

Users often mistake the loss of fluorescence or UV bathochromic shifts in acid for ring opening. The imidazo[2,1-b][1,3]benzothiazole core is robust.[1]

  • Mechanism: Protonation occurs at the N(1) position (imidazole nitrogen), not the bridgehead nitrogen. The bridgehead nitrogen's lone pair is delocalized into the

    
    -system, rendering it non-basic.
    
  • Consequence: Formation of the cation stabilizes the structure but alters photophysical properties.

True Degradation Risks

The core ring system resists hydrolysis in aqueous HCl or H₂SO₄ at ambient temperatures. Degradation occurs only under specific forcing conditions:

  • Oxidative Acids: Nitric acid or mixtures containing peroxides can cause S-oxidation (forming the sulfoxide/sulfone) or electrophilic aromatic substitution (nitration) on the phenyl ring.[1]

  • Ring Opening: Requires prolonged reflux in strong alkaline media or extreme acidic forcing conditions (e.g., conc. H₂SO₄ > 100°C).[1]

Stability Data Summary
ConditionDurationOutcomeRecommendation
0.1 M HCl (aq) 24 HoursStable (>99% Recovery)Safe for dissolution/HPLC.[1]
1.0 M H₂SO₄ 4 HoursStable Monitor for precipitation (sulfate salts).[1]
Glacial Acetic Acid IndefiniteStable Excellent solvent for stock solutions.[1]
HNO₃ (Conc.) < 1 HourDegradation AVOID. Risk of nitration/oxidation.[1]
m-CPBA / H₂O₂ ImmediateDegradation AVOID. Oxidizes sulfur to sulfoxide.[1]

Module 3: Detailed Protocols

Protocol A: Distinguishing Salt Precipitation from Degradation

Use this when "crystals" appear in your acidic stock solution.[1]

Context: The hydrochloride or hydrobromide salts of 2-phenylimidazo[2,1-b][1,3]benzothiazole are less soluble than expected in high-ionic-strength media (Common Ion Effect).[1]

  • Preparation: Isolate the precipitate via centrifugation (10,000 x g, 5 min).

  • Reconstitution: Redissolve the pellet in DMSO or Methanol .

  • Neutralization: Add 1 equivalent of Triethylamine (TEA) or dilute NaOH.[1]

  • Analysis: Run HPLC-UV or TLC.

    • Result: If the peak/spot matches the parent compound, it was a Salt .

    • Result: If new peaks appear, it was Degradation (rare).

Protocol B: Validating Stability in Assay Buffer

Use this to ensure the compound remains intact during biological assays (pH 4–7).

  • Stock Prep: Dissolve compound in DMSO to 10 mM.

  • Acid Stress: Dilute to 100 µM in 0.1 M HCl . Incubate at 37°C for 4 hours.

  • Control: Dilute to 100 µM in Phosphate Buffer (pH 7.4) .

  • Quench: Neutralize the acid sample with an equal volume of 0.1 M NaOH.

  • Comparison: Measure UV absorbance at

    
     (typically ~300–320 nm).[1]
    
    • Acceptance Criteria: The spectra of the neutralized acid sample and the control must overlap with >95% similarity.

Module 4: Frequently Asked Questions (FAQ)

Q1: Why does my fluorescence signal disappear in acidic buffers? A: This is likely fluorescence quenching due to protonation , not decomposition. The cationic form of the fluorophore often has a lower quantum yield or a shifted excitation maximum.

  • Fix: Adjust the pH of your measurement buffer to > 7.0 or re-optimize excitation wavelengths for the protonated species.

Q2: Can I use HBr to dissolve the compound? A: Yes, but be cautious. The synthesis of this compound often involves an HBr intermediate (hydrobromide salt). While soluble in hot ethanol, the HBr salt may precipitate in cold water. Use Acetic Acid or DMSO for initial solubilization, then dilute into the acidic medium.

Q3: Is the bridgehead nitrogen the site of instability? A: No. The bridgehead nitrogen is chemically stable. The confusion often arises because users expect it to be basic. In this fused system, that nitrogen contributes electrons to the aromatic ring current, making it non-reactive to mild acid hydrolysis.

References

  • Synthesis and Ring Stability

    • Trapani, G., et al. "Synthesis and binding affinity of 2-phenylimidazo[2,1-b]benzothiazole derivatives for the benzodiazepine receptor." European Journal of Medicinal Chemistry, 1996.
    • Verification: The standard Hantzsch-type condensation requires refluxing in ethanol/HBr, confirming the ring withstands acidic he
  • Structural Characterization & Protonation

    • Al-Mulla, A.[1][2] "7-Nitro-2-phenylimidazo[2,1-b][1,3]benzothiazole."[1] Acta Crystallographica Section E, 2013.

    • Verification: X-ray diffraction studies confirm the planarity and aromaticity of the fused system, supporting its high stability.
  • Biological Application & Stability in Media

    • Kudo, Y., et al. "In vitro and in vivo comparison of 2-phenylimidazo[2,1-b]benzothiazole derivatives as amyloid imaging agents." Nuclear Medicine and Biology, 2007.
    • Verification: Demonstrates stability in physiological and formulation buffers during radiolabeling procedures.[1]

Technical Support Center: Solubility & Assay Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Operator: Senior Application Scientist Ticket ID: SOL-001-HTS

Welcome to the Solubility Support Center

You have reached the Tier 3 Engineering Desk. We understand that low solubility is not just a "formulation issue"—in biological screening, it is the primary silent killer of data integrity. It manifests as false negatives (compound crashes out before reaching the target) or false positives (colloidal aggregates sequestering the enzyme).

This guide is structured to troubleshoot your active experiments. We do not use generic templates; we use root-cause analysis.

Module 1: Diagnosis & Detection

How do I know if solubility is ruining my assay?

The "Invisible" Crash Visual inspection is insufficient for High-Throughput Screening (HTS). A compound can precipitate into micro-crystals invisible to the naked eye but large enough to scatter light and interfere with optical readouts.

Diagnostic Workflow

If your IC50 curves are flat, erratic, or show steep Hill slopes (>2.0), execute this triage protocol immediately.

SolubilityTriage Start Symptom: Erratic Assay Data Step1 1. Nephelometry / OD600 Check (Measure Light Scattering) Start->Step1 Decision1 High Scattering? Step1->Decision1 Precip Diagnosis: Macroscopic Precipitation (Compound Insolubility) Decision1->Precip Yes Step2 2. Dynamic Light Scattering (DLS) (Check for Colloids) Decision1->Step2 No Decision2 Particles 50-500nm? Step2->Decision2 Colloid Diagnosis: Colloidal Aggregation (False Positive Risk) Decision2->Colloid Yes Step3 3. Mass Spec (LC-MS) Analysis (Check Supernatant Conc.) Decision2->Step3 No Loss Diagnosis: Compound Loss (Adsorption to Plastic) Step3->Loss Low Conc Clean Solubility OK. Check Target Biology. Step3->Clean Normal Conc

Figure 1: Solubility Triage Workflow. Use this logic gate to distinguish between precipitation, aggregation, and adsorption.

FAQ: Detection

Q: Can I just use my plate reader to check for precipitation? A: Yes, but with caveats. You can measure absorbance at 600–650 nm (where most compounds don't absorb). An increase in signal here indicates light scattering (precipitation). However, Laser Nephelometry is the gold standard because it detects forward-scattered light, offering 10-100x higher sensitivity than simple absorbance [1].

Q: My compound is soluble at 10 mM in DMSO. Why does it crash in the assay? A: This is Kinetic Solubility vs. Thermodynamic Solubility . Your stock is thermodynamically stable in DMSO. When you spike it into aqueous buffer, you create a high-energy supersaturated state. If the "crash" rate is faster than your assay incubation time, the compound precipitates. This is often caused by Buffer Shock .

Module 2: Solving "Buffer Shock"

Preventing precipitation during the dilution process.

Directly piping 100% DMSO stock into an aqueous buffer often causes immediate, localized precipitation at the pipette tip due to the drastic change in dielectric constant.

The Intermediate Dilution Protocol

Do not go from 100% DMSO


 1% DMSO in one step for hydrophobic compounds.

Protocol:

  • Start: 10 mM Stock (100% DMSO).

  • Intermediate Step: Dilute compound into a "Transition Buffer" containing a high concentration of DMSO (e.g., 50% DMSO / 50% Buffer) or a cosolvent like PEG-400.

  • Final Step: Dilute the Intermediate into the Final Assay Buffer.

Data: Cosolvent Efficacy Table Effect of additives on suppressing precipitation for lipophilic compounds (LogP > 4).

Additive CategoryReagentTypical Conc.MechanismWarning
Surfactant Tween-200.01% - 0.05%Micelle encapsulationCan lyse cells; may cause foam in liquid handlers.
Surfactant Pluronic F-1270.05% - 0.1%Steric stabilizationLower critical micelle concentration (CMC) than Tween.
Cosolvent PEG-4001% - 5%Dielectric matchingHigh viscosity can affect pipetting precision.
Carrier BSA / HSA0.1% (w/v)Protein bindingCaution: High albumin can bind your drug, shifting the IC50 (serum shift).
Module 3: The "False Positive" Aggregator

Is your compound a specific inhibitor or just a sticky blob?

Many hydrophobic compounds form colloidal aggregates at micromolar concentrations. These colloids sequester enzymes, leading to false inhibition.[1][2] This is the most common cause of "promiscuous" hits (PAINS) [2].

The Detergent-Sensitivity Test (Shoichet Protocol)

If a compound inhibits your target, you must validate that it is not an aggregate. Aggregates are sensitive to detergents; specific binding is not.

Protocol Steps:

  • Baseline IC50: Run your standard dose-response curve.

  • Detergent Arm: Repeat the assay with 0.01% Triton X-100 (freshly prepared) added to the assay buffer.

    • Note: Ensure your enzyme tolerates this detergent concentration first.

  • Analysis: Compare the IC50 values.

DetergentLogic Input Compound Hit (IC50 observed) Test Add 0.01% Triton X-100 Input->Test Result1 Inhibition Persists (IC50 Unchanged) Test->Result1  Stable   Result2 Inhibition Disappears (IC50 shifts >10x) Test->Result2  Loss of Potency   Concl1 Valid Hit (Specific Binding) Result1->Concl1 Concl2 False Positive (Colloidal Aggregate) Result2->Concl2

Figure 2: Detergent Sensitivity Logic. A specific inhibitor binds the active site regardless of detergent. An aggregate is broken up by detergent, losing its inhibitory effect.

Module 4: Validated Protocols
Protocol A: Kinetic Solubility Screen (LYSA)

Use this to rank compounds before putting them into expensive bioassays.

Reagents:

  • PBS (pH 7.4)[3]

  • DMSO Stock (10 mM)[4][5]

  • UV-Star 96-well microplate (Greiner or equivalent)

Procedure:

  • Preparation: Add 196 µL of PBS to the plate.

  • Spike: Add 4 µL of compound stock (10 mM) to reach 200 µM (2% DMSO).

    • Tip: Mix vigorously (shake plate 900 rpm for 10 mins).

  • Incubation: Incubate for 2 hours at room temperature (sealed).

  • Read: Measure UV Absorbance at 280 nm (or compound

    
    ).
    
    • Simultaneously: Measure Nephelometry or Absorbance at 650 nm (turbidity).

  • Filtration (Optional but recommended): Filter the plate using a 0.45 µm filter plate. Measure UV of the filtrate.

  • Calculation:

    
    
    
    • Note: If

      
      , the compound has likely precipitated, even if UV280 is high (suspension).
      
References
  • Bevan, C. D., & Lloyd, R. S. (2000).

    • Source:

  • Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors.[6] Nature Protocols.

    • Source:

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.[5] Drug Discovery Today.

    • Source:

  • Owen, S. C., et al. (2012). Colloidal Aggregation Affects the Efficacy of Anticancer Drugs in Cell Culture. ACS Chemical Biology.

    • Source:

Sources

Validation & Comparative

A Comparative Guide to the Fluorescence Quantum Yield of Imidazo[2,1-b]benzothiazole and Benzothiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Two Heterocycles, Divergent Photophysical Profiles

In the landscape of fluorescent small molecules, heterocyclic scaffolds form the bedrock of probe design and materials science. Among these, benzothiadiazole and its structural analogues have garnered significant attention for their often-bright emissions and sensitivity to their environment. This guide provides a comparative analysis of the fluorescence quantum yield of two key heterocyclic systems: the well-established 2,1,3-benzothiadiazole (BTD) and the less photophysically characterized imidazo[2,1-b]benzothiazole.

While both possess a fused aromatic and sulfur-containing heterocyclic system, their reported applications and, consequently, the depth of their photophysical understanding, diverge significantly. BTD derivatives are workhorses in the development of fluorescent probes, sensors, and organic light-emitting diodes (OLEDs), with a wealth of data supporting their high fluorescence quantum yields. In contrast, imidazo[2,1-b]benzothiazole has been predominantly explored for its therapeutic potential, with its fluorescent properties remaining largely untapped and underreported. This guide will illuminate the known fluorescence characteristics of BTDs, present a standardized protocol for quantum yield determination, and discuss the structural factors that govern fluorescence, providing a framework for the future exploration of imidazo[2,1-b]benzothiazole's latent photophysical potential.

Benzothiadiazole: A Luminescent Powerhouse

The 2,1,3-benzothiadiazole core is a potent electron-accepting moiety. When integrated into a donor-π-acceptor (D-π-A) architecture, BTD derivatives can exhibit intense intramolecular charge transfer (ICT) upon photoexcitation, leading to bright fluorescence with large Stokes shifts. This has made them a favored building block for a diverse array of fluorescent materials.

The fluorescence quantum yield (ΦF) of BTD derivatives is highly tunable and can be exceptionally high, with numerous examples exceeding 0.50 and even approaching unity in certain cases. This high efficiency is a direct result of a molecular design that favors radiative decay pathways over non-radiative ones.

Table 1: Experimentally Determined Fluorescence Quantum Yields of Selected Benzothiadiazole Derivatives

DerivativeSolventQuantum Yield (ΦF)Reference
Phenoxy-benzothiadiazole derivativeOrganic Solutionup to 0.84[1]
D–π–A–π–D with BTD acceptorTolueneup to 0.99[2]
Benzothiadiazole-arylene co-oligomer 5aChloroform0.42
Benzothiadiazole-arylene co-oligomer 5bChloroform0.48
Benzothiazole derivative (for comparison)Solutionup to 0.85[3]
Benzothiazole derivative with high φfNot specified0.92[4]

This table is a representative sampling and not an exhaustive list.

The impressive quantum yields of many BTD derivatives underscore their utility in applications demanding high signal-to-noise ratios, such as bioimaging and sensing.

Imidazo[2,1-b]benzothiazole: An Uncharted Territory in Fluorescence

In stark contrast to the well-documented fluorescence of BTDs, the photophysical properties of imidazo[2,1-b]benzothiazoles are significantly less explored. The scientific literature on this scaffold is rich with investigations into its biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. However, these studies rarely report on the intrinsic fluorescence of the compounds, and a systematic characterization of their quantum yields is conspicuously absent.

While the fused imidazole and benzothiazole rings create a rigid, conjugated system—a common feature of many fluorophores—the degree to which this structure promotes efficient fluorescence remains an open question. The presence of both electron-donating and electron-withdrawing character within the fused system suggests the potential for ICT-based emission, similar to BTDs. However, without experimental data, this remains speculative. The lack of reported high quantum yields for this class of compounds suggests that either they are inherently weakly fluorescent or their potential as fluorophores has been overlooked.

This knowledge gap presents a clear opportunity for future research. A systematic investigation into the photophysical properties of substituted imidazo[2,1-b]benzothiazoles could unveil a new class of fluorophores with unique properties and applications.

Deciphering Fluorescence Efficiency: Key Influencing Factors

The fluorescence quantum yield of a molecule is not an immutable property but is highly dependent on its chemical structure and its immediate environment. Understanding these factors is crucial for the rational design of highly fluorescent compounds.

Structural and Electronic Effects
  • Molecular Rigidity: A rigid molecular framework is paramount for high fluorescence quantum yields. Flexible or rotatable bonds can provide pathways for non-radiative decay through vibrational and rotational relaxation, effectively quenching fluorescence. This is often referred to as the "loose bolt" effect.

  • Donor-Acceptor Architecture: The strategic placement of electron-donating and electron-withdrawing groups can induce strong intramolecular charge transfer (ICT) upon excitation, which often leads to highly emissive states.

  • Substituent Effects: The nature and position of substituents can dramatically alter fluorescence. Electron-donating groups (e.g., -NH₂, -OH) generally enhance fluorescence, while electron-withdrawing groups (e.g., -NO₂, -COOH) can decrease or even quench it.[5]

  • Extent of π-Conjugation: Larger conjugated π-systems tend to absorb at longer wavelengths and can influence fluorescence properties.[5]

Environmental Factors
  • Solvent Polarity: The polarity of the solvent can significantly impact the energy of the excited state, particularly for molecules with a large change in dipole moment upon excitation (as is common in ICT fluorophores). This can lead to solvatochromic shifts in the emission spectrum and changes in the quantum yield.

  • Temperature and Viscosity: Higher temperatures and lower viscosities increase the rate of molecular collisions and vibrations, which can promote non-radiative decay pathways and thus decrease the fluorescence quantum yield.

  • pH: For molecules with acidic or basic moieties, changes in pH can alter the protonation state and, consequently, the electronic structure and fluorescence properties.[5]

The interplay of these factors determines the ultimate fluorescence quantum yield of a given molecule.

G Factors Influencing Fluorescence Quantum Yield cluster_A Structural & Electronic Factors cluster_B Environmental Factors A Molecular Structure C Fluorescence Quantum Yield (ΦF) A->C determines intrinsic potential B Environment B->C modulates observed efficiency A1 Rigidity A1->A A2 Donor-Acceptor Strength A2->A A3 Substituent Position A3->A A4 π-Conjugation A4->A B1 Solvent Polarity B1->B B2 Temperature & Viscosity B2->B B3 pH B3->B

Caption: Interplay of molecular and environmental factors determining fluorescence quantum yield.

Experimental Protocol: Relative Fluorescence Quantum Yield Measurement

The determination of fluorescence quantum yield is a critical step in characterizing a new fluorophore. The comparative method, which measures the fluorescence of an unknown sample relative to a well-characterized standard, is a widely used and reliable technique.

Principle

This method relies on the assumption that if a standard and a sample have the same absorbance at the same excitation wavelength, they are absorbing the same number of photons. The ratio of their integrated fluorescence intensities is therefore directly proportional to the ratio of their fluorescence quantum yields.

Materials and Instrumentation
  • Spectrofluorometer: Equipped with an excitation and emission monochromator.

  • UV-Vis Spectrophotometer: For measuring absorbance.

  • Quartz Cuvettes: 1 cm path length for both absorbance and fluorescence measurements.

  • Fluorescence Standard: A compound with a known and stable quantum yield that absorbs and emits in a similar spectral region to the sample. Rhodamine 6G in ethanol (ΦF ≈ 0.95) is a common standard for the visible region.

  • Solvents: Spectroscopic grade.

  • Sample Compound and Standard Compound

Step-by-Step Methodology
  • Preparation of Stock Solutions: Prepare stock solutions of the sample and the standard in the same solvent, if possible. If different solvents must be used, their refractive indices will need to be accounted for in the final calculation.

  • Preparation of Dilute Solutions: From the stock solutions, prepare a series of dilute solutions of both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Absorbance Measurements: a. Record the UV-Vis absorption spectrum for each dilute solution of the sample and the standard. b. Note the absorbance value at the chosen excitation wavelength (λex).

  • Fluorescence Measurements: a. Set the excitation wavelength on the spectrofluorometer to λex. b. Record the fluorescence emission spectrum for each dilute solution of the sample and the standard. Ensure that the experimental settings (e.g., excitation and emission slit widths) are identical for all measurements. c. Record the emission spectrum of the pure solvent (blank).

  • Data Analysis: a. Subtract the solvent's emission spectrum from each of the sample and standard emission spectra to correct for background signal. b. Integrate the area under the corrected emission spectrum for each solution. c. For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance at λex. d. Determine the slope of the resulting straight line for both the sample (msample) and the standard (mstd).

  • Quantum Yield Calculation: Calculate the fluorescence quantum yield of the sample (ΦF,sample) using the following equation:

    ΦF,sample = ΦF,std * (msample / mstd) * (η2sample / η2std)

    Where:

    • ΦF,std is the known quantum yield of the standard.

    • msample and mstd are the slopes from the plots of integrated fluorescence intensity vs. absorbance.

    • ηsample and ηstd are the refractive indices of the solvents used for the sample and standard, respectively.

Caption: Workflow for relative fluorescence quantum yield determination.

Conclusion and Future Outlook

This guide highlights a significant disparity in the current understanding of the fluorescence properties of benzothiadiazole and imidazo[2,1-b]benzothiazole derivatives. Benzothiadiazoles are well-established as a class of highly fluorescent molecules, with a rich body of literature providing quantitative data on their high quantum yields and the factors that influence them. This has cemented their role in the development of advanced fluorescent materials.

Conversely, the fluorescence properties of imidazo[2,1-b]benzothiazoles remain a nascent field of inquiry. Despite a chemical structure that suggests potential for luminescence, the focus of research on this scaffold has been overwhelmingly directed towards its biological activities. The lack of available fluorescence quantum yield data for this class of compounds represents a significant knowledge gap.

For researchers and drug development professionals, this presents both a challenge and an opportunity. The challenge lies in the current inability to predict or utilize the fluorescence of imidazo[2,1-b]benzothiazole-based compounds in applications such as bioimaging or as fluorescent tags. The opportunity, however, is substantial. A systematic investigation into the photophysical properties of this underexplored class of molecules could lead to the discovery of novel fluorophores with unique and valuable characteristics. By applying the principles of fluorophore design and the experimental protocols outlined in this guide, the scientific community is well-equipped to unlock the latent luminescent potential of the imidazo[2,1-b]benzothiazole scaffold.

References

  • Tunable benzothiadiazole-based donor–acceptor materials for two-photon excited fluorescence. (2019). SciSpace. Available at: [Link]

  • Phenoxy-Benzothiadiazole Donor-Acceptor Compounds Exhibit Solvatochromic Fluorescence and Are Precursors to Open-Shell Phenoxyl Radicals. (2025). ChemRxiv. Available at: [Link]

  • Effects of donor and acceptor substituents on the photophysics of 4-ethynyl-2,1,3-benzothiadiazole derivatives. (n.d.). RSC Publishing. Available at: [Link]

  • How to achieve near unity fluorescence quantum yields on gold(I) benzothiadiazole-based derivatives. (2022). Inorganica Chimica Acta. Available at: [Link]

  • [Factors influencing the ability of fluorescence emission and fluorescence quenching experimental research]. (2012). PubMed. Available at: [Link]

  • Synthesis, Optical Properties, and Applications of Luminescent Benzothiazole: Base Promoted Intramolecular C–S Bond Formation. (2023). The Journal of Organic Chemistry. Available at: [Link]

  • Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. (n.d.). ISS. Available at: [Link]

  • Synthesis and optical properties of new imidazole-based fluorophores with high quantum yields. (n.d.). UNIPI. Available at: [Link]

  • What are some factors that can affect the quantum yield brightness of a fluorophore? (2023). Reddit. Available at: [Link]

  • Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction. (2023). Open Research@CSIR-NIScPR. Available at: [Link]

  • DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. (n.d.). Agilent Technologies. Available at: [Link]

  • Synthesis, spectral studies and biological activity of 2, 3-disubstituted imidazo [2, 1-b] benzothiazole derivatives. (2018). Indian Journal of Pharmaceutical and Biological Research. Available at: [Link]

  • Relative and absolute determination of fluorescence quantum yields of transparent samples. (2020). Nature Protocols. Available at: [Link]

  • A Guide to Recording Fluorescence Quantum Yields. (n.d.). UCI Department of Chemistry. Available at: [Link]

  • Relative Quantum Yield. (2023). Edinburgh Instruments. Available at: [Link]

  • Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. (2022). PMC. Available at: [Link]

  • A new blue-emitting benzothiazole derivative for organic electroluminescent devices. (2025). ResearchGate. Available at: [Link]

  • LUMINESCENCE SPECTRAL PROPERTIES OF NEW BENZOTHIAZOLE POLYMETHINE DYE. (n.d.). Institute of Physics of the National Academy of Sciences of Belarus. Available at: [Link]

  • New substituted imidazo[1,5-a]pyridines with tunable emission for cell imaging. (2026). AperTO - Archivio Istituzionale Open Access dell'Università di Torino. Available at: [Link]

Sources

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